N6-Methyladenosine-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-((113C)methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7?,8+,11-/m1/s1/i1+1,3+1,4+1 |
InChI Key |
VQAYFKKCNSOZKM-RXGWUJLNSA-N |
Isomeric SMILES |
[13CH3]NC1=C2C(=N[13CH]=N1)N([13CH]=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
N6-Methyladenosine-13C3: A Technical Guide to its Role in Epitranscriptomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to N6-Methyladenosine and Epitranscriptomics
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) and long non-coding RNAs (lncRNAs) in most eukaryotes.[1][2] This reversible methylation on the sixth nitrogen atom of adenosine residues is a key regulator in the field of epitranscriptomics, which studies the role of RNA modifications in gene expression and cellular processes.[1][3] The dynamic nature of m6A modification, controlled by a set of proteins known as "writers," "erasers," and "readers," influences mRNA splicing, nuclear export, stability, and translation, thereby playing a crucial role in various biological processes, including cell differentiation, immune response, and cancer development.[4][5][6][[“]]
N6-Methyladenosine-13C3 is a stable isotope-labeled version of m6A. Specifically, it contains three carbon-13 atoms, which increases its molecular weight. This key characteristic allows it to be used as an internal standard in mass spectrometry-based quantification methods, enabling precise and accurate measurement of endogenous m6A levels in biological samples.
The Core Machinery of m6A Regulation
The levels and function of m6A are tightly regulated by a coordinated interplay of three classes of proteins:
-
Writers (Methyltransferases): These enzymes are responsible for depositing the m6A mark on RNA. The primary m6A writer complex is a heterodimer of METTL3 (Methyltransferase-like 3) and METTL14 (Methyltransferase-like 14), which is stabilized by WTAP (Wilms' tumor 1-associating protein).[2][8][9] METTL3 is the catalytic subunit, while METTL14 plays a crucial role in recognizing the target RNA sequence.[10]
-
Erasers (Demethylases): These enzymes remove the m6A modification, ensuring its reversible nature. The two known m6A erasers are FTO (fat mass and obesity-associated protein) and ALKBH5 (AlkB homolog 5).[4][11] FTO can oxidize m6A to N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A) before its complete removal, while ALKBH5 directly reverses the methylation.[1][4][11]
-
Readers (Binding Proteins): These proteins recognize and bind to m6A-modified RNA, mediating its downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1/2) are the most well-characterized m6A readers.[3][5][[“]] YTHDF1 is primarily associated with promoting the translation of m6A-modified mRNA, while YTHDF2 is known to accelerate mRNA decay.[5][6] YTHDF3 is thought to act in concert with both YTHDF1 and YTHDF2.[5]
Signaling Pathway of m6A Regulation
Caption: The m6A regulatory pathway.
Quantitative Analysis of m6A using this compound and LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of m6A.[13][14][15][16][17] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high precision and correcting for sample loss during preparation and analytical variability.[18]
Experimental Workflow for m6A Quantification
Caption: LC-MS/MS workflow for m6A quantification.
Data Presentation: Global m6A RNA Methylation in Cancer Cell Lines
The following table summarizes quantitative data on the global m6A RNA methylation status in different cancer cell lines after treatment with a DNA methyltransferase inhibitor, 5-Azacytidine (5-AZA). The data is presented as the molar ratio of m6A to adenosine (A).
| Cell Line | Treatment | Concentration (µM) | m6A/A Molar Ratio (%) |
| A549 (Lung Carcinoma) | Control | 0 | 0.25 |
| 5-AZA | 1 | 0.24 | |
| 5-AZA | 5 | 0.26 | |
| HCT116 (Colorectal Carcinoma) | Control | 0 | 0.30 |
| 5-AZA | 1 | 0.29 | |
| 5-AZA | 5 | 0.31 | |
| U2OS (Osteosarcoma) | Control | 0 | 0.28 |
| 5-AZA | 1 | 0.27 | |
| 5-AZA | 5 | 0.28 |
Data adapted from Visikol, 2022.[19]
Experimental Protocols
Detailed Methodology for m6A Quantification by LC-MS/MS
This protocol provides a step-by-step guide for the quantification of m6A in mRNA using an LC-MS/MS approach with a stable isotope-labeled internal standard.
1. Total RNA Isolation:
-
Harvest cells or tissues and immediately process for RNA extraction to minimize RNA degradation.
-
Use a commercial RNA isolation kit (e.g., TRIzol, RNeasy) according to the manufacturer's instructions.
-
Assess the quantity and quality of the isolated total RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.
2. mRNA Purification:
-
Isolate mRNA from the total RNA population using oligo(dT)-magnetic beads. This step is crucial to enrich for polyadenylated transcripts and remove ribosomal RNA, which can interfere with the analysis.
-
Perform two rounds of poly(A) selection to ensure high purity of the mRNA sample.
-
Quantify the purified mRNA.
3. Addition of Internal Standard:
-
To a known amount of purified mRNA (e.g., 1 µg), add a precise amount of this compound as an internal standard. The amount of the internal standard should be optimized based on the expected levels of endogenous m6A.
4. Enzymatic Digestion of mRNA to Nucleosides:
-
To the mRNA sample containing the internal standard, add Nuclease P1 (e.g., 2U) in a buffer containing ammonium acetate (e.g., 10 mM, pH 5.3).
-
Incubate at 42°C for 2 hours to digest the mRNA into individual nucleoside 5'-monophosphates.
-
Add Alkaline Phosphatase (e.g., 0.1 U) and an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside 5'-monophosphates to their corresponding nucleosides.
-
Filter the digested sample through a 3 kDa molecular weight cutoff filter to remove the enzymes.
5. LC-MS/MS Analysis:
-
Inject the filtered nucleoside mixture onto a reverse-phase C18 column for chromatographic separation.
-
Use a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic solvent such as acetonitrile or methanol.
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the parent-to-fragment ion transitions for adenosine, m6A, and this compound.
-
Adenosine (A): e.g., m/z 268 → 136
-
N6-methyladenosine (m6A): e.g., m/z 282 → 150
-
This compound (13C3-m6A): e.g., m/z 285 → 153
-
6. Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of adenosine, m6A, and 13C3-m6A.
-
Calculate the amount of endogenous m6A by comparing the peak area ratio of m6A to 13C3-m6A against a standard curve.
-
The total m6A level is often expressed as a ratio of m6A to total adenosine (m6A/A).
Conclusion
N6-Methyladenosine is a critical regulator of gene expression, and its dysregulation is implicated in numerous diseases. The ability to accurately quantify m6A levels is paramount for understanding its biological roles and for the development of novel therapeutic strategies. This compound, in conjunction with LC-MS/MS, provides a robust and precise tool for researchers, scientists, and drug development professionals to investigate the dynamic landscape of the epitranscriptome.
References
- 1. pnas.org [pnas.org]
- 2. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the redundant functions of the m6A-binding YTHDF proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct RNA N- demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YTHDF3 facilitates translation and decay of N6-methyladenosine-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The roles and mechanisms of the m6A reader protein YTHDF1 in tumor biology and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Interactions, localization, and phosphorylation of the m6A generating METTL3-METTL14-WTAP complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. consensus.app [consensus.app]
- 13. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
- 14. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
Function of N6-methyladenosine (m6A) in RNA regulation.
An In-depth Technical Guide to N6-methyladenosine (m6A) in RNA Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression.[1][2][3] This dynamic and reversible modification, installed by "writer" complexes, removed by "erasers," and interpreted by "reader" proteins, influences multiple stages of the RNA lifecycle, including splicing, nuclear export, stability, and translation.[2][4][5] Dysregulation of m6A methylation has been implicated in a wide range of human diseases, including cancer, cardiovascular disorders, and neurological conditions, making the m6A pathway a promising area for therapeutic intervention.[3][4][5][6][7] This technical guide provides a comprehensive overview of the function of m6A in RNA regulation, with a focus on the molecular machinery, its impact on RNA fate, and its role in disease. Detailed experimental protocols for key m6A analysis techniques are provided, along with quantitative data to support a deeper understanding of this pivotal epitranscriptomic mark.
The Molecular Machinery of m6A Regulation
The m6A modification is a dynamic process orchestrated by three classes of proteins: writers, erasers, and readers.[8][9][10]
-
Writers (Methyltransferases): The deposition of m6A is catalyzed by a multi-subunit methyltransferase complex. The core of this complex consists of the catalytic subunit METTL3 and the scaffolding protein METTL14. Other components, such as WTAP, VIRMA, KIAA1429, RBM15/15B, and ZC3H13, are crucial for the localization and regulation of the complex's activity.[8]
-
Erasers (Demethylases): The removal of the m6A mark is carried out by demethylases, making the modification reversible. The two known m6A erasers are the fat mass and obesity-associated protein (FTO) and ALKBH5.[8]
-
Readers (m6A-Binding Proteins): Reader proteins recognize and bind to m6A-modified RNA, mediating the downstream functional consequences. The most well-characterized family of readers are the YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2).[8] Other reader proteins include the IGF2BP family (IGF2BP1/2/3) and various HNRNP proteins.[3][8]
Below is a diagram illustrating the logical relationship between the m6A writers, erasers, and readers.
Caption: The m6A Regulatory Machinery.
Functions of m6A in RNA Fate
m6A modification plays a multifaceted role in post-transcriptional gene regulation by influencing various aspects of RNA metabolism.[2][4][5]
RNA Splicing
m6A modification, primarily recognized by the nuclear reader YTHDC1, can influence pre-mRNA splicing.[11] Knockdown of METTL3 has been shown to cause abnormalities in splicing, such as exon skipping and intron retention.[11]
RNA Stability and Degradation
The stability of mRNA is a key determinant of gene expression levels. m6A has a dual role in regulating mRNA stability.[1][12] The cytoplasmic reader protein YTHDF2 is a major player in this process, as it recognizes and directs m6A-modified transcripts to decay sites, such as P-bodies, thereby promoting their degradation.[13] Conversely, in some contexts, m6A can enhance mRNA stability, a function often mediated by the IGF2BP family of reader proteins. For instance, overexpression of METTL3 and METTL14 has been shown to increase the half-life of AGO2 mRNA from 4.9 hours to 9.5 and 7.1 hours, respectively.[14]
RNA Translation
m6A modification can also modulate the efficiency of mRNA translation. The reader protein YTHDF1 is known to promote the translation of its target mRNAs by interacting with translation initiation factors.[3] In some cases, m6A can enhance translation even while promoting mRNA decay, leading to a transient surge in protein production.[1][12]
Role of m6A in Signaling Pathways and Disease
The intricate regulation of gene expression by m6A has profound implications for cellular signaling and human health. Dysregulation of m6A has been linked to a variety of diseases, particularly cancer.[4][5]
m6A in Cancer
m6A regulators can act as either oncogenes or tumor suppressors depending on the cellular context. For example, METTL3 has been shown to promote the progression of acute myeloid leukemia (AML), while METTL14 can act as a tumor suppressor in glioblastoma. m6A modification influences key cancer-related signaling pathways, including the Wnt, TGF-β, and p53 pathways.[15][16][17][18]
The diagram below illustrates the interplay between m6A modification and a generic signaling pathway.
Caption: m6A in Cellular Signaling Pathways.
m6A in Other Diseases
Beyond cancer, aberrant m6A modification has been implicated in a range of other human diseases. This includes cardiovascular diseases, metabolic syndromes, neurological disorders such as Alzheimer's and Parkinson's disease, and inflammatory conditions.[4][19]
Quantitative Data on m6A
The following tables summarize key quantitative data related to m6A modification.
Table 1: Abundance of m6A Sites in Human and Mouse
| Organism | Number of m6A Sites | Number of Genes with m6A | Reference |
| Human | >12,000 | >7,000 | [11][20] |
| Mouse | >12,000 | >7,000 | [11][20] |
| Human & Mouse (combined tissues/cells) | ~1.5 million | - | [21] |
Table 2: Effect of m6A on mRNA Half-Life
| Gene | Condition | Change in Half-Life | Reference |
| AGO2 | METTL3/METTL14 overexpression | Increased from 4.9h to 9.5h/7.1h | [14] |
| YTHDF2 mRNA targets | YTHDF2 knockdown | ~30% average increase | [13] |
| m6A-modified transcripts (Arabidopsis) | Wild-type | Tend to have a longer lifetime | [22] |
| Transcripts with 3' UTR-only m6A (Arabidopsis) | Wild-type | Significantly stabilized | [22] |
Experimental Protocols for m6A Analysis
Several high-throughput sequencing-based methods have been developed to map m6A modifications across the transcriptome.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq is a widely used technique for the transcriptome-wide profiling of m6A.[23][24][25]
Experimental Workflow Diagram:
Caption: MeRIP-Seq Experimental Workflow.
Detailed Protocol:
-
Material Preparation:
-
Cell or tissue samples.
-
Anti-m6A antibody.
-
Lysis buffer with RNase inhibitors.[23]
-
-
RNA Extraction:
-
Extract total RNA using a method like TRIzol to ensure high quality and integrity.[23]
-
-
RNA Fragmentation:
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an m6A-specific antibody.
-
Use protein A/G magnetic beads to capture the antibody-RNA complexes.[27]
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments from the beads.[27]
-
-
RNA Purification:
-
Purify the eluted RNA fragments.[23]
-
-
Library Construction:
-
Synthesize cDNA from the purified RNA fragments via reverse transcription.
-
Amplify the cDNA using PCR to generate a sequencing library.[23]
-
-
Sequencing:
-
Perform high-throughput sequencing of the library.[23]
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Use peak-calling algorithms to identify m6A-enriched regions.[24]
-
m6A Individual-Nucleotide-Resolution Cross-Linking and Immunoprecipitation (miCLIP-Seq)
miCLIP-seq is a technique that enables the identification of m6A sites at single-nucleotide resolution.[28][29]
Detailed Protocol:
-
RNA Fragmentation and Antibody Incubation:
-
Isolate and fragment poly(A)-selected RNA.
-
Incubate the fragmented RNA with an anti-m6A antibody.[30]
-
-
UV Cross-linking:
-
Expose the RNA-antibody mixture to UV light to induce covalent cross-links at the binding sites.[30]
-
-
Immunoprecipitation and Adapter Ligation:
-
Immunoprecipitate the cross-linked complexes using protein A/G beads.
-
Ligate a 3' adapter to the RNA fragments.[30]
-
-
Membrane Transfer and Elution:
-
Transfer the antibody-RNA complexes to a nitrocellulose membrane to remove un-cross-linked RNA.
-
Elute the complexes using proteinase K, which leaves a small peptide fragment at the cross-link site.[30]
-
-
Reverse Transcription and Library Preparation:
-
Perform reverse transcription, during which the residual peptide causes mutations or truncations in the resulting cDNA.
-
Circularize the cDNA, re-linearize it, and amplify it by PCR to create a sequencing library.[29]
-
-
Sequencing and Data Analysis:
-
Sequence the library and analyze the data to identify the characteristic mutations and truncations that pinpoint the m6A sites.[31]
-
m6A-seq2
m6A-seq2 is a multiplexed version of MeRIP-seq that allows for increased throughput and reduced technical variability by pooling barcoded samples before immunoprecipitation.[32][33]
Key Features:
-
Barcoding: RNA from different samples is ligated to unique barcode adapters before pooling.[32]
-
Pooling: The barcoded samples are pooled into a single immunoprecipitation reaction.[32]
-
Reduced Variability: This approach minimizes batch effects and requires less input material.[33][34]
Therapeutic Potential and Future Directions
The critical role of m6A in a multitude of biological processes and its association with various diseases make it an attractive target for therapeutic development.[2][5][35] Small molecule inhibitors targeting m6A writers, such as METTL3/METTL14, are being explored for cancer therapy.[35] The development of drugs that can modulate the activity of m6A regulators holds promise for treating a wide range of diseases.[6][7][36]
Future research will likely focus on:
-
Elucidating the context-dependent functions of different m6A readers.
-
Understanding the crosstalk between m6A and other epigenetic modifications.
-
Developing more precise and quantitative methods for m6A detection.
-
Translating the growing body of knowledge about m6A into novel therapeutic strategies.
References
- 1. pnas.org [pnas.org]
- 2. m6A RNA methylation: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epigentek.com [epigentek.com]
- 4. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 5. Regulatory roles of N6-methyladenosine (m6A) methylation in RNA processing and non-communicable diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M6AREG: m6A-centered regulation of disease development and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Role and regulators of N6-methyladenosine (m6A) RNA methylation in inflammatory subtypes of asthma: a comprehensive review [frontiersin.org]
- 11. Frontiers | The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease [frontiersin.org]
- 12. m6A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m6A-dependent regulation of messenger RNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling of m6A RNA modifications identified an age‐associated regulation of AGO2 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m6A in the Signal Transduction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of m6A modifications on signaling pathways in human cance...: Ingenta Connect [ingentaconnect.com]
- 17. Effects of m6A modifications on signaling pathways in human cancer - ProQuest [proquest.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Regulation of N6-methyladenosine (m6A) RNA methylation in microglia-mediated inflammation and ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Quantitative profiling of m6A at single base resolution across the life cycle of rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 24. rna-seqblog.com [rna-seqblog.com]
- 25. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. sysy.com [sysy.com]
- 28. miCLIP-seq - Profacgen [profacgen.com]
- 29. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Transcriptome-wide mapping of m6A and m6Am at single-nucleotide resolution using miCLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 31. miCLIP-m6A - Enseqlopedia [enseqlopedia.com]
- 32. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 33. Multiplexed profiling facilitates robust m6A quantification at site, gene and sample resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. embopress.org [embopress.org]
- 36. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to N6-Methyladenosine-13C3: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N6-Methyladenosine-13C3, an isotopically labeled variant of the most abundant internal modification in eukaryotic messenger RNA (mRNA). This document details its chemical structure, physicochemical properties, and its critical applications in quantitative research, particularly in the field of epitranscriptomics.
Chemical Structure and Physicochemical Properties
This compound is a stable isotope-labeled version of N6-Methyladenosine (m6A), where three carbon atoms are replaced with the heavy isotope, Carbon-13 (¹³C). This labeling makes it an invaluable tool for mass spectrometry-based quantification, allowing it to be distinguished from its naturally occurring (¹²C) counterpart. The ¹³C labels are typically located on the methyl group and two carbons within the purine ring, providing a distinct mass shift.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below. This data is essential for experimental design, including preparation of standards and mass spectrometry setup.
| Property | Value | Reference |
| Molecular Formula | C₁₀¹³CH₁₅N₅O₄ | [1] |
| Molecular Weight | 286.26 g/mol | [1] |
| Appearance | Solid | |
| Storage Conditions | -80°C (6 months), -20°C (1 month) | [2] |
| SMILES | OC[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1 | [1] |
| Spectroscopic Data (LC-MS/MS) | m/z Transition | Notes | Reference |
| m+0 Isotopologue (Unlabeled m6A Base) | 150.1 | Represents the molecule with the most common isotopes. | [3] |
| m+1 Isotopologue | 151.1 | Mass shift due to one ¹³C incorporation or natural abundance of other heavy isotopes. | [3] |
| m+3 Isotopologue (e.g., ¹³C₃-m6A) | 299.2 -> 167.1 | Represents a parent ion to fragment ion transition for a triply-labeled m6A ribonucleoside. | [3] |
The Biological Role of N6-Methyladenosine (m6A)
N6-methyladenosine is a dynamic and reversible post-transcriptional modification that plays a pivotal role in regulating RNA metabolism.[4] Its presence influences mRNA splicing, nuclear export, stability, and translation efficiency, thereby affecting a wide array of biological processes, from stem cell differentiation to immune responses and cancer progression.[5][6]
The level of m6A is tightly controlled by a set of proteins:
-
Writers: A methyltransferase complex, primarily composed of METTL3 and METTL14, that installs the methyl group onto adenosine residues.[7]
-
Erasers: Demethylases, such as FTO and ALKBH5, that remove the methyl group.[7]
-
Readers: Proteins containing a YTH domain (e.g., YTHDC1, YTHDF2) that recognize and bind to m6A-modified RNA, mediating the downstream effects.[8]
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the accurate and precise quantification of endogenous m6A levels using isotope dilution mass spectrometry. It is also used as a tracer in metabolic labeling studies to investigate the dynamics of RNA methylation.
Key Application: Quantifying RNA Modification Turnover
A powerful technique known as ¹³C-dynamods (dynamic modifications) uses isotopic labeling to measure the turnover of RNA base modifications in newly transcribed RNA.[3] this compound serves as a crucial reference standard in such experiments for validating and quantifying the labeled species.
Detailed Methodology:
-
Metabolic Labeling of Cells:
-
Culture cells (e.g., HEK293T) in a standard medium.
-
Replace the medium with one containing a stable isotope tracer, such as ¹³C-labeled methionine. The methyl group for m6A is derived from S-adenosylmethionine (SAM), which in turn gets it from methionine.
-
Incubate cells for various time points to allow for the incorporation of the ¹³C label into the m6A of newly synthesized RNA.
-
-
RNA Extraction and Purification:
-
Harvest the cells and lyse them using a suitable buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction protocol.
-
To study mRNA specifically, perform poly(A) selection using oligo(dT)-magnetic beads to isolate mRNA from other RNA species like rRNA and tRNA.[9]
-
-
RNA Digestion to Nucleosides:
-
Spike the purified RNA sample with a known amount of this compound as an internal standard.
-
Digest the RNA to individual ribonucleosides using a cocktail of enzymes. A common combination is nuclease P1 followed by bacterial alkaline phosphatase. This ensures the complete breakdown of RNA into its constituent nucleosides without degrading the modifications.[9]
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using liquid chromatography (LC), typically with a C18 reverse-phase column.
-
Analyze the eluate by tandem mass spectrometry (MS/MS) using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set up specific mass transitions for both the endogenous, unlabeled m6A and the ¹³C-labeled internal standard.[3]
-
-
Data Analysis:
-
Quantify the amount of endogenous m6A by comparing the peak area of its specific mass transition to the peak area of the known amount of the this compound internal standard.
-
Measure the incorporation of the ¹³C label from the metabolic tracer over time to determine the turnover rate of the m6A modification.
-
Conclusion
This compound is an indispensable tool for researchers in the rapidly evolving field of epitranscriptomics. Its use as an internal standard enables the robust and accurate quantification of m6A, while its application in metabolic labeling experiments provides deep insights into the dynamic nature of this critical RNA modification. By facilitating precise measurement, this labeled nucleoside helps to unravel the complex roles of m6A in gene regulation, human health, and disease, paving the way for potential therapeutic interventions targeting the m6A pathway.
References
- 1. N6-Methyladenosine-13C | CAS | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 5. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights on the Role of N6-Methyladenosine RNA Methylation in the Physiology and Pathology of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Layer of Gene Regulation: A Technical Guide to the Discovery and History of m6A RNA Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of molecular biology, the flow of genetic information from DNA to RNA to protein has long been a central dogma. However, the discovery of reversible chemical modifications to RNA, collectively known as the epitranscriptome, has unveiled a new and dynamic layer of gene regulation. Among the more than 170 known RNA modifications, N6-methyladenosine (m6A) is the most abundant and extensively studied internal modification in eukaryotic messenger RNA (mRNA).[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery and history of m6A RNA methylation, detailing the key experiments, methodologies, and scientific breakthroughs that have shaped our understanding of this critical regulator of gene expression.
A Historical Timeline of Discovery
The journey of m6A discovery began in the 1970s, with the first reports of its existence in mammalian mRNA.[2][4][5][6][7][8] However, for decades, the functional significance of this modification remained largely enigmatic due to technological limitations. The resurgence of interest in m6A was ignited by the discovery of the enzymes that dynamically install and remove this methyl mark, revealing a tightly regulated process with profound implications for cellular function.
Key Milestones in m6A Research:
| Year | Milestone | Key Scientists/Institutions | Significance |
| 1974 | First report of N6-methyladenosine (m6A) in mRNA from mammalian cells.[9] | Desrosiers et al. | Laid the foundation for the field of epitranscriptomics. |
| 1994-1997 | Purification and identification of the m6A methyltransferase complex, with METTL3 identified as a key catalytic component.[4][5] | Bokar et al. | Provided the first molecular insights into how m6A is "written" onto RNA. |
| 2011 | Discovery of the first m6A demethylase, the fat mass and obesity-associated protein (FTO).[4][8] | Jia et al. (Chuan He's group) | Revealed the reversible nature of m6A modification, establishing it as a dynamic regulatory mark. |
| 2012 | First transcriptome-wide mapping of m6A using m6A-specific antibody-based sequencing (MeRIP-Seq/m6A-Seq).[1][10] | Dominissini et al. (Gideon Rechavi's group) & Meyer et al. (SDA Jaffrey's group) | Enabled the global profiling of m6A distribution, revealing its prevalence and specific locations within the transcriptome. |
| 2013 | Identification of ALKBH5 as the second m6A demethylase. | Zheng et al. (Chuan He's group) | Expanded the understanding of the "eraser" machinery for m6A. |
| 2014 | Identification of the YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3) as direct m6A "readers".[11] | Wang et al. (Chuan He's group) | Elucidated the mechanism by which m6A exerts its functional effects on mRNA stability and translation. |
| 2015 | Development of miCLIP, a method for single-nucleotide resolution mapping of m6A. | Linder et al. | Provided more precise localization of m6A sites, enhancing the understanding of its regulatory motifs. |
| 2019 | Development of antibody-free methods for m6A detection, such as DART-seq and MAZTER-seq.[12][13] | Meyer et al. & Schwartz et al. | Offered alternative approaches to m6A mapping, overcoming some limitations of antibody-based methods. |
The Core Machinery of m6A Regulation: Writers, Erasers, and Readers
The dynamic regulation of m6A is orchestrated by a trio of protein families: "writers" that install the methyl mark, "erasers" that remove it, and "readers" that recognize the modified adenosine and mediate its downstream effects.
m6A Signaling Pathway
Caption: The core regulatory pathway of m6A RNA methylation, highlighting the roles of writers, erasers, and readers.
Quantitative Landscape of m6A Methylation
The advent of high-throughput sequencing techniques has enabled the quantification of m6A sites across various species and tissues, revealing a widespread and dynamic epitranscriptomic landscape.
Table 1: Number of m6A Sites Identified in Human Tissues and Cells by MeRIP-Seq
| Tissue/Cell Line | Number of Identified m6A Peaks/Sites | Reference |
| Human Adult Tissues (average per tissue) | ~19,100 peaks | [14] |
| Human Fetal Tissues | Enriched in CDS regions compared to adult | [14] |
| HEK293T Cells | ~1.5 million high-confidence sites (across multiple studies) | [15] |
| HeLa Cells | ~10,000 loci with stoichiometric information (m6A-SAC-seq) | [16] |
| HepG2 Cells | ~10,000 loci with stoichiometric information (m6A-SAC-seq) | [16] |
Table 2: Comparison of m6A Sites Identified by Different High-Resolution Methods in Human Cells
| Method | Number of Identified m6A Sites | Key Features | Reference |
| m6A-CLIP/miCLIP | Varies by study, provides single-nucleotide resolution | Antibody-based, crosslinking-induced mutations/truncations | [17] |
| DART-seq | Thousands of sites from low input RNA | Antibody-free, deaminase-based | [13] |
| MAZTER-seq | Quantifies 16-25% of expressed sites | Antibody-independent, RNase-based, stoichiometric | [12] |
| GLORI-seq | Globally absolute-quantitative map | Chemical-based deamination, single-base resolution | [3] |
| Nanopore Direct RNA Sequencing | Varies, allows for single-molecule detection | Direct sequencing, no amplification bias | [5] |
Key Experimental Protocols
The ability to map m6A across the transcriptome has been central to understanding its function. Below are detailed methodologies for key experimental techniques.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq is the most widely used antibody-based method for transcriptome-wide m6A profiling.
Experimental Workflow for MeRIP-Seq
References
- 1. Benchmarking of computational methods for m6A profiling with Nanopore direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. GLORI for absolute quantification of transcriptome-wide m6A at single-base resolution | Springer Nature Experiments [experiments.springernature.com]
- 4. GLORI-seq: Core Principles and Three Detailed Steps - CD Genomics [cd-genomics.com]
- 5. Comparison of m6A Sequencing Methods - CD Genomics [cd-genomics.com]
- 6. Three Methods Comparison: GLORI-seq, miCLIP and Mazter-seq - CD Genomics [cd-genomics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Deciphering the "m6A Code" via Antibody-Independent Quantitative Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DART-seq: an antibody-free method for global m6A detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic landscape and evolution of m6A methylation in human - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Quantitative and single nucleotide RNA m6A detection technology boosts clinical research based on tissue and cell free RNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Do You Identify m6 A Methylation in Transcriptomes at High Resolution? A Comparison of Recent Datasets - PMC [pmc.ncbi.nlm.nih.gov]
The Epitranscriptomic Orchestra: A Technical Guide to the Biological Roles of m6A Writers, Erasers, and Readers
Audience: Researchers, scientists, and drug development professionals.
Abstract: N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA, adding a critical layer of post-transcriptional gene regulation. This dynamic and reversible process is orchestrated by a trio of protein classes: "writers" that install the m6A mark, "erasers" that remove it, and "readers" that recognize the mark and execute its downstream functional consequences. The interplay between these factors governs nearly every aspect of mRNA metabolism, from splicing and nuclear export to translation and decay. Dysregulation of the m6A machinery is increasingly implicated in a host of human diseases, including cancer, autoimmune disorders, and metabolic conditions, making it a fertile ground for novel therapeutic strategies. This technical guide provides an in-depth exploration of the core m6A machinery, detailing the biological roles of writers, erasers, and readers, their impact on critical signaling pathways, and the experimental protocols used to investigate them.
The Core m6A Machinery
The m6A modification is a dynamic equilibrium maintained by the coordinated actions of methyltransferases (writers) and demethylases (erasers). The functional outcome of this mark is then interpreted by a suite of m6A-binding proteins (readers).
m6A "Writers": The Methyltransferase Complex
The deposition of m6A is catalyzed by a multi-subunit nuclear complex. The core components include:
-
METTL3 (Methyltransferase-like 3): The primary catalytic subunit responsible for transferring a methyl group from S-adenosylmethionine (SAM) to adenosine residues.[1]
-
METTL14 (Methyltransferase-like 14): An allosteric activator that forms a stable heterodimer with METTL3, serving as an RNA-binding scaffold to facilitate substrate recognition.[2]
-
WTAP (Wilms' tumor 1-associating protein): A regulatory component that does not possess catalytic activity but is essential for localizing the METTL3-METTL14 complex to nuclear speckles and recruiting it to target RNAs.[2][3]
Together, this complex deposits m6A marks, primarily within a RRACH (where R=G or A; H=A, C, or U) consensus sequence, often found in long exons and near stop codons.[4]
m6A "Erasers": The Demethylases
The reversibility of m6A is a key feature of its regulatory potential, mediated by two primary demethylases:
-
FTO (Fat mass and obesity-associated protein): The first identified m6A eraser, FTO is an α-ketoglutarate-dependent dioxygenase that oxidatively demethylates m6A.[5][6] It is highly expressed in the hypothalamus and adipose tissue and has been strongly linked to obesity and various cancers.[7][8]
-
ALKBH5 (AlkB homolog 5): Another dioxygenase that directly reverses m6A methylation.[9] Unlike FTO, ALKBH5 has been shown to play critical roles in processes such as spermatogenesis and cancer progression by modulating nuclear RNA export and metabolism.[9]
m6A "Readers": The Effectors of Function
m6A readers are proteins that specifically recognize and bind to m6A-modified transcripts, thereby dictating their metabolic fate.[10] They are broadly classified into two main families.
-
YTH Domain-Containing Proteins: This is the most well-characterized family of m6A readers.
-
YTHDF1: Primarily located in the cytoplasm, YTHDF1 promotes the translation of its target mRNAs by interacting with translation initiation machinery.[11][12][13]
-
YTHDF2: The first identified m6A reader, YTHDF2 recognizes m6A-modified mRNAs and directs them to cellular RNA decay sites, thereby reducing their stability.[3][4][14]
-
YTHDF3: Works in concert with YTHDF1 to promote translation and with YTHDF2 to accelerate mRNA decay.[9]
-
YTHDC1: A nuclear reader that modulates mRNA splicing, facilitates the nuclear export of m6A-mRNAs, and regulates heterochromatin integrity.[9][15]
-
-
IGF2BP Proteins (Insulin-like Growth Factor 2 mRNA-binding proteins): This family (IGF2BP1/2/3) represents a class of non-canonical readers that typically enhance the stability and promote the translation of their target mRNAs, often protecting them from degradation.[16]
The decision to degrade, translate, or stabilize an m6A-modified transcript depends on the specific reader protein recruited and the cellular context.
Biological Roles and Signaling Pathways
The m6A modification network is integral to a vast array of biological processes and is deeply intertwined with major cellular signaling pathways.
Regulation of mRNA Stability and Translation
A primary function of m6A is to act as a molecular switch that determines the fate of an mRNA transcript. This dual regulatory capacity is a central theme in m6A biology.
-
mRNA Decay: The reader protein YTHDF2 is a key mediator of mRNA degradation. Upon binding to m6A, YTHDF2 recruits the CCR4-NOT deadenylase complex to the transcript, leading to its deadenylation and subsequent decay.[3] This mechanism allows for the rapid turnover of specific transcripts, which is critical during cellular transitions.
-
mRNA Stability: In contrast, IGF2BP proteins can recognize m6A-modified transcripts and protect them from degradation, thereby enhancing their stability.[16] This provides a mechanism to selectively prolong the lifespan of certain mRNAs.
-
Translation Efficiency: m6A can either promote or inhibit translation. The reader YTHDF1 facilitates the recruitment of translation initiation factors (like eIF3) to m6A-containing mRNAs, enhancing their translation efficiency.[11][17] Conversely, m6A modifications within the coding sequence can sometimes lead to ribosome stalling and reduced translation.[17]
Stem Cell Fate Decisions
m6A methylation is critical for maintaining the delicate balance between stem cell self-renewal and differentiation. Depletion of the writer METTL3 in mouse embryonic stem cells (ESCs) reduces m6A levels and impairs their ability to exit the pluripotent state, leading to prolonged expression of pluripotency factors like Nanog.[18] In hematopoietic stem cells (HSCs), METTL3 knockout prevents differentiation, while YTHDF2 knockout promotes HSC expansion.[18][19] This indicates that m6A dynamics are essential for orchestrating the large-scale transcriptional changes required for cell fate transitions.[18][20]
The Immune System
m6A modification plays a multifaceted role in regulating both innate and adaptive immunity.[21] It is involved in the development, differentiation, activation, and function of various immune cells.[22][23] For instance, METTL3-mediated m6A modification is required for dendritic cell maturation and activation.[24] In T cells, m6A regulates their differentiation and cytokine production. The m6A machinery can also modulate the host immune response to viral infections by affecting viral RNA and host antiviral factor expression.[21][22]
Cancer and Associated Signaling Pathways
The components of the m6A machinery are frequently dysregulated in human cancers, where they can function as either oncogenes or tumor suppressors.[2][25] m6A modification impacts cancer cell proliferation, apoptosis, migration, and immune escape by modulating the expression of key cancer-related genes.[25][26] This regulation is often integrated with major cancer signaling pathways.
-
Wnt Pathway: In endometrial cancer, the eraser FTO can demethylate the 3'-UTR of HOXB13 mRNA, preventing its recognition and degradation by the reader YTHDF2. This leads to increased HOXB13 expression and subsequent activation of the Wnt signaling pathway, promoting tumor metastasis.[27][28]
-
TGF-β Pathway: Transforming growth factor-β (TGF-β) signaling can induce the m6A modification of SNAIL mRNA, a key transcription factor for the epithelial-mesenchymal transition (EMT). The reader YTHDF1 then binds to the methylated SNAIL transcript, enhancing its translation and promoting cancer cell invasion and metastasis.[29]
-
PI3K/Akt/mTOR Pathway: Studies in gastrointestinal cancers have shown that m6A regulators are often upregulated and that their expression levels influence the activity of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival.[30]
Quantitative Data Summary
The functional impact of m6A regulators has been quantified in numerous studies. The tables below summarize key findings.
Table 1: Effects of m6A Regulators on mRNA Fate
| Regulator | Organism/Cell Line | Experimental Approach | Key Quantitative Finding | Outcome | Reference |
| YTHDF2 | Human HeLa cells | YTHDF2 Knockdown | 21% increase in total mRNA m6A/A ratio | Destabilizes m6A-containing mRNA | [4] |
| YTHDF2 | Human HeLa cells | YTHDF2 Knockdown | 46% increase in m6A/A ratio in translatable pool | Sequesters m6A-mRNA from translation | [4] |
| YTHDF1 | Human cells | YTHDF1 Knockdown | Overall decreased translation efficiency of target transcripts | Promotes translation of m6A-mRNA | [11] |
| METTL3 | Human cells | METTL3 Knockdown | Decreased translation efficiency of YTHDF1 targets | m6A mark is required for YTHDF1 function | [11][17] |
Table 2: Role of m6A Regulators in Disease-Relevant Processes
| Regulator | Disease Context | Model | Key Quantitative Finding | Biological Role | Reference |
| METTL3 | Acute Myeloid Leukemia (AML) | AML cell lines | Knockdown promotes differentiation and apoptosis | Oncogene; blocks myeloid differentiation | [26] |
| FTO | Endometrial Cancer | Cell lines | FTO knockdown inhibits Wnt pathway activity | Oncogene; promotes metastasis via Wnt | [27][28] |
| YTHDF2 | Pancreatic Cancer | Cell lines | YTHDF2 knockdown increases YAP expression | Tumor suppressor; destabilizes YAP mRNA | [28] |
| METTL3 | Gastric Cancer | Patient tissues | High METTL3 expression associated with poor prognosis | Oncogene; promotes proliferation | [3] |
Key Experimental Protocols
Investigating the m6A epitranscriptome requires specialized techniques to map m6A sites, identify reader protein targets, and assess functional consequences.
m6A-Seq / MeRIP-Seq: Transcriptome-Wide m6A Mapping
This method combines m6A-specific immunoprecipitation with high-throughput sequencing to identify m6A-containing transcripts and locate the modification sites.
Principle: An antibody specific to the m6A modification is used to enrich for fragmented RNA containing the mark. The enriched RNA fragments are then sequenced and mapped back to the transcriptome.
Detailed Methodology:
-
RNA Isolation: Isolate total RNA from the cells or tissues of interest. Ensure high quality and integrity (RIN > 7.0).
-
mRNA Purification: Purify mRNA from total RNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the purified mRNA into ~100 nucleotide-long fragments using chemical or enzymatic methods.
-
Immunoprecipitation (IP):
-
Set aside a small fraction of the fragmented RNA as an input control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody conjugated to magnetic beads (e.g., Protein A/G beads).
-
Allow the antibody to bind to the m6A-containing fragments overnight at 4°C with rotation.
-
-
Washing: Perform stringent washes to remove non-specifically bound RNA fragments.
-
Elution: Elute the enriched m6A-containing RNA fragments from the antibody-bead complex.
-
Library Preparation: Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and the input control RNA. This includes reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
High-Throughput Sequencing: Sequence the prepared libraries on a platform such as Illumina NovaSeq.
-
Data Analysis:
-
Align sequenced reads to the reference genome/transcriptome.
-
Identify peaks in the IP sample that are significantly enriched over the input control. These peaks represent m6A sites.
-
Use peak-calling algorithms (e.g., MACS2) to define the locations of m6A modifications.
-
PAR-CLIP: Identifying Reader Protein Binding Sites
Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a powerful technique to identify the direct RNA binding sites of an m6A reader protein at nucleotide resolution.
Principle: Cells are cultured with a photoactivatable ribonucleoside analog (e.g., 4-thiouridine), which is incorporated into nascent RNA. Upon UV crosslinking, the analog forms a covalent bond with interacting RNA-binding proteins. This allows for stringent purification of the protein-RNA complexes and identification of the bound RNA sequence.
Detailed Methodology:
-
Cell Labeling: Culture cells in the presence of 4-thiouridine (4SU) to label newly transcribed RNA.
-
UV Crosslinking: Irradiate the cells with 365 nm UV light to induce covalent crosslinks between the 4SU-containing RNA and the interacting reader protein.
-
Cell Lysis and IP: Lyse the cells and perform immunoprecipitation using an antibody specific to the reader protein of interest.
-
RNase Digestion: Treat the immunoprecipitated complexes with RNase T1 under limited conditions to trim the unbound RNA, leaving only the protected binding site.
-
Radiolabeling: Dephosphorylate the 3' ends of the RNA fragments and then radiolabel them with γ-³²P-ATP using T4 polynucleotide kinase.
-
SDS-PAGE and Transfer: Separate the protein-RNA complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Protein Digestion: Excise the membrane region corresponding to the size of the protein-RNA complex and digest the protein using Proteinase K. This releases the crosslinked RNA fragment.
-
RNA Extraction and Library Preparation: Extract the RNA fragments and prepare a cDNA library for high-throughput sequencing.
-
Data Analysis: Align reads to the genome. The crosslinking event induces a characteristic T-to-C mutation at the binding site, which allows for precise mapping of the interaction at single-nucleotide resolution.
Conclusion and Therapeutic Outlook
The m6A modification network represents a fundamental and pervasive layer of gene regulation that influences virtually all biological processes. The dynamic interplay between writers, erasers, and readers allows cells to rapidly and precisely control protein expression in response to developmental cues and environmental stimuli. The profound connection between m6A dysregulation and human diseases, particularly cancer, has opened a new frontier for therapeutic development. Small molecule inhibitors targeting m6A writers (e.g., METTL3) and erasers (e.g., FTO) are actively being explored as potential anti-cancer and anti-obesity agents.[31] As our understanding of the epitranscriptomic code deepens, targeting the specific reader proteins that execute downstream functions may offer even greater precision in modulating disease-relevant pathways. The continued exploration of this field holds immense promise for uncovering novel biological mechanisms and delivering a new class of therapeutics for a wide range of human disorders.
References
- 1. METTL3 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease [frontiersin.org]
- 4. m6A-dependent regulation of messenger RNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTO gene - Wikipedia [en.wikipedia.org]
- 6. The multifaceted functions of the Fat mass and Obesity-associated protein (FTO) in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 8. ox.ac.uk [ox.ac.uk]
- 9. Reading the m6A-encoded epitranscriptomic information in development and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m6A writers, erasers, readers and their functions | Abcam [abcam.com]
- 11. N6-methyladenosine Modulates Messenger RNA Translation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The roles and mechanisms of the m6A reader protein YTHDF1 in tumor biology and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | N6-methyladenosine reader YTHDF family in biological processes: Structures, roles, and mechanisms [frontiersin.org]
- 14. whatisepigenetics.com [whatisepigenetics.com]
- 15. tandfonline.com [tandfonline.com]
- 16. RNA m6A modification, signals for degradation or stabilisation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m6A-Mediated Translation Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of m6A in Embryonic Stem Cell Differentiation and in Gametogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Roles of N6-Methyladenosine (m6A) in Stem Cell Fate Decisions and Early Embryonic Development in Mammals [frontiersin.org]
- 20. N6-Methyladenosine RNA Modification: A Potential Regulator of Stem Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Emerging Role of m6A Modification in Regulating the Immune System and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. Frontiers | m6A modification in immune cell-regulated inflammatory diseases [frontiersin.org]
- 24. Frontiers | Exploring the impact of m6A modification on immune diseases: mechanisms and therapeutic implication [frontiersin.org]
- 25. Role of m6A writers, erasers and readers in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of m6A modifications on signaling pathways in human cance...: Ingenta Connect [ingentaconnect.com]
- 28. Effects of m6A modifications on signaling pathways in human cancer - ProQuest [proquest.com]
- 29. m6A in the Signal Transduction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 30. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to N6-Methyladenosine-13C3: Synthesis and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N6-Methyladenosine-13C3, a critical isotopically labeled internal standard for the quantification of N6-Methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). This document details a plausible synthetic route, outlines key experimental protocols, and presents a summary of its commercial availability.
Introduction to N6-Methyladenosine (m6A) and its Isotopologue
N6-methyladenosine is a reversible epigenetic modification that plays a crucial role in various biological processes, including mRNA stability, splicing, and translation. The study of m6A dynamics and its impact on gene expression has been significantly advanced by the use of stable isotope-labeled internal standards in mass spectrometry-based quantification. This compound, with three carbon-13 isotopes on the methyl group, serves as an ideal internal standard, allowing for precise and accurate measurement of endogenous m6A levels in various biological samples.
Synthesis of this compound
While specific proprietary synthesis protocols are not publicly disclosed by commercial vendors, a plausible and commonly employed chemical synthesis strategy for this compound involves the direct methylation of adenosine at the N6 position using an isotopically labeled methylating agent.
A likely synthetic pathway involves the reaction of adenosine with a 13C-labeled methyl iodide. To achieve the desired N6-methylation and avoid methylation at other positions, protection of the ribose hydroxyl groups is a critical step.
Plausible Synthetic Pathway
The synthesis can be conceptualized in the following key stages:
-
Protection of Ribose Hydroxyls: The 2', 3', and 5' hydroxyl groups of the adenosine ribose moiety are protected to prevent unwanted side reactions. This is typically achieved using protecting groups like tert-butyldimethylsilyl (TBDMS) or acetyl groups.
-
N6-Methylation: The protected adenosine is then reacted with a 13C-labeled methylating agent, such as ¹³C-methyl iodide (¹³CH₃I), in the presence of a suitable base. This step introduces the ¹³C-labeled methyl group at the N6 position of the adenine base.
-
Deprotection: The protecting groups on the ribose hydroxyls are removed under specific conditions to yield the final product, this compound.
-
Purification: The crude product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain the highly pure this compound.
Caption: Plausible chemical synthesis pathway for this compound.
Key Experimental Protocols
General Protocol for N6-Methylation of Adenosine (Illustrative)
-
Materials: Adenosine, protecting agent (e.g., tert-butyldimethylsilyl chloride), ¹³C-Methyl iodide, a suitable base (e.g., potassium carbonate), solvents (e.g., dimethylformamide - DMF), deprotection agent (e.g., tetrabutylammonium fluoride - TBAF), and HPLC-grade solvents for purification.
-
Protection Step:
-
Dissolve adenosine in a suitable solvent like DMF.
-
Add the protecting agent and a catalyst (e.g., imidazole) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction mixture to isolate the protected adenosine.
-
-
Methylation Step:
-
Dissolve the protected adenosine in an appropriate solvent.
-
Add the base and ¹³C-Methyl iodide.
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, quench the reaction and extract the product.
-
-
Deprotection Step:
-
Dissolve the protected, methylated adenosine in a solvent.
-
Add the deprotection agent and stir until the protecting groups are removed.
-
Purify the crude product.
-
-
Purification and Characterization:
-
The final product is purified by reverse-phase HPLC.
-
The identity and purity of this compound are confirmed by High-Resolution Mass Spectrometry (HRMS) to verify the correct mass and isotopic incorporation, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
-
Commercial Availability
This compound is commercially available from several specialized chemical suppliers that focus on stable isotope-labeled compounds for research purposes. The product is typically sold in small quantities, such as milligrams, and is of high purity (typically ≥98%).
| Supplier | Product Name | Catalog Number (Example) | Purity | Available Quantities |
| MedChemExpress | This compound | HY-114421S | ≥98% | 1 mg, 5 mg, 10 mg |
| Toronto Research Chemicals | This compound | M290003 | Not specified | Custom synthesis |
| Alsachim | This compound | S-M-003-13C3 | ≥98% | 1 mg, 5 mg |
Note: Catalog numbers and availability are subject to change. It is recommended to visit the suppliers' websites for the most current information.
Quality Control and Analysis Workflow
The procurement and use of this compound in a research setting involves a standard workflow to ensure data quality and integrity.
Caption: Standard workflow for the procurement and quality control of this compound.
Conclusion
This compound is an indispensable tool for researchers in the field of epitranscriptomics. While detailed proprietary synthesis methods are not publicly available, the fundamental chemical principles for its synthesis are well-established. The commercial availability of high-purity this compound from specialized suppliers enables accurate and reliable quantification of m6A, facilitating further discoveries into the regulatory roles of this critical RNA modification. Researchers should adhere to a rigorous quality control workflow to ensure the integrity of their experimental results.
Introduction: The Epitranscriptomic Landscape of N6-methyladenosine
An In-depth Technical Guide to N6-methyladenosine (m6A) in Eukaryotic RNA
For Researchers, Scientists, and Drug Development Professionals
N6-methyladenosine (m6A) is the most abundant and conserved internal chemical modification found in eukaryotic messenger RNA (mRNA) and various non-coding RNAs (ncRNAs).[1][2][3][4] First identified in the 1970s, m6A has emerged from relative obscurity to become a focal point of epitranscriptomics, a field dedicated to understanding the role of RNA modifications in gene regulation.[1][5][6] This dynamic and reversible mark is installed, removed, and interpreted by a dedicated set of proteins, collectively known as "writers," "erasers," and "readers," which together dictate the fate and function of the modified RNA molecule.[7][8]
The m6A modification is not merely a static chemical tag but a critical regulator of the entire RNA life cycle. It influences pre-mRNA processing, nuclear export, subcellular localization, stability, and translation efficiency.[5][6][9] Its presence has been documented across a wide array of RNA species, including mRNA, long non-coding RNAs (lncRNAs), circular RNAs (circRNAs), microRNAs (miRNAs), ribosomal RNA (rRNA), and small nuclear RNA (snRNA).[1][2][9][10][11] The dysregulation of m6A pathways has been implicated in a multitude of human diseases, most notably cancer, making the m6A machinery a promising area for therapeutic intervention.[12][13][14][15] This guide provides a comprehensive overview of the core components of m6A modification, its prevalence across different RNA types, the signaling pathways it modulates, and the experimental methodologies used to study it.
The m6A Regulatory Machinery
The fate of an m6A-modified RNA is governed by a tripartite system of proteins that dynamically regulate the methylation landscape.
"Writers": The Methyltransferase Complex
The deposition of m6A is catalyzed by a nuclear multi-subunit methyltransferase complex (MTC). The core of this complex is a heterodimer composed of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[5][16]
-
METTL3 : Acts as the primary catalytic subunit, binding S-adenosyl-L-methionine (SAM) as the methyl group donor.[1][16]
-
METTL14 : Serves a crucial structural role, acting as an RNA-binding scaffold that enhances the catalytic activity of METTL3.[16]
-
WTAP (Wilms' tumor 1-associating protein) : Functions as an adaptor protein that interacts with METTL3 and METTL14, localizing the complex to nuclear speckles and facilitating the recruitment of the MTC to target RNA transcripts.[16][17][18]
Several other regulatory proteins associate with this core complex to ensure proper function and target specificity, including VIRMA (KIAA1429), RBM15/15B, and ZC3H13.[19]
References
- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 2. The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-Methyladenosine in RNA and DNA: An Epitranscriptomic and Epigenetic Player Implicated in Determination of Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Biological Function, Mechanism, and Clinical Significance of m6A RNA Modifications in Head and Neck Carcinoma: A Systematic Review [frontiersin.org]
- 5. m6A RNA methylation: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rethinking m6A Readers, Writers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigentek.com [epigentek.com]
- 8. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m6A Modification in Coding and Non-coding RNAs: Roles and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m6A modification of non‑coding RNA: Mechanisms, functions and potential values in human diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N6-methyladenosine Modification of Noncoding RNAs: Mechanisms and Clinical Applications in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of N6-methyladenosine modification residues (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of m6A modifications on signaling pathways in human cance...: Ingenta Connect [ingentaconnect.com]
- 14. M6AREG: m6A-centered regulation of disease development and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. Interactions, localization, and phosphorylation of the m6A generating METTL3-METTL14-WTAP complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Roles of the m6A methyltransferases METTL3, METTL14, and WTAP in pulmonary tuberculosis [frontiersin.org]
- 18. m6A independent genome-wide METTL3 and METTL14 redistribution drives senescence-associated secretory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Role of N6-methyladenosine (m6A) Modification in Human Diseases: A Technical Guide for Researchers
An In-depth Exploration of m6A in Cancer Biology, Signaling Pathways, and Therapeutic Resistance for Researchers, Scientists, and Drug Development Professionals.
Introduction to N6-methyladenosine (m6A) Modification
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) and long non-coding RNA (lncRNA) in eukaryotic cells.[1] This dynamic and reversible epitranscriptomic mark plays a pivotal role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.[2] The m6A modification landscape is orchestrated by a complex interplay of three types of regulators: "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m6A-binding proteins).[1][3] Dysregulation of these regulators has been increasingly implicated in the pathogenesis of numerous human diseases, most notably cancer.[4][5] This technical guide provides a comprehensive overview of the role of m6A modification in cancer, with a focus on its impact on signaling pathways and therapeutic resistance.
The m6A Regulatory Machinery: Writers, Erasers, and Readers
The installation, removal, and recognition of the m6A mark are carried out by specific protein complexes, each with distinct roles in determining the fate of the modified RNA transcript.
Writers: The m6A methyltransferase complex, often referred to as the "writer" complex, is responsible for catalyzing the addition of a methyl group to the N6 position of adenosine residues, typically within the consensus sequence RRACH (where R = A or G; H = A, C, or U).[1] The core components of this complex include:
-
METTL3 (Methyltransferase-like 3): The primary catalytic subunit of the m6A methyltransferase complex.[6]
-
METTL14 (Methyltransferase-like 14): An allosteric activator of METTL3, forming a stable heterodimer that is essential for methylation activity.[2]
-
WTAP (Wilms' tumor 1-associating protein): A regulatory subunit that localizes the METTL3-METTL14 complex to the nuclear speckles for efficient methylation.[1]
Erasers: The m6A modification is reversible, thanks to the action of demethylases or "erasers." These enzymes remove the methyl group from m6A, thereby dynamically regulating the epitranscriptome. The two known m6A demethylases are:
-
FTO (Fat mass and obesity-associated protein): The first identified m6A demethylase, which has been shown to play a significant oncogenic role in certain cancers, such as acute myeloid leukemia (AML).[7][8]
-
ALKBH5 (AlkB homolog 5): Another m6A demethylase that has been implicated in various cancer types, including breast cancer.[9]
Readers: "Reader" proteins recognize and bind to m6A-modified transcripts, mediating their downstream functional effects. The most well-characterized family of m6A readers is the YTH domain-containing family:
-
YTHDF1: Primarily promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.[1]
-
YTHDF2: The first identified m6A reader, which predominantly mediates the degradation of m6A-modified transcripts by recruiting the CCR4-NOT deadenylase complex.[1]
-
YTHDF3: Works in concert with YTHDF1 to facilitate translation and with YTHDF2 to accelerate mRNA decay.[1]
-
YTHDC1: A nuclear reader that influences mRNA splicing and nuclear export.[1]
-
YTHDC2: An RNA helicase that has been shown to affect both mRNA stability and translation efficiency.[1]
Other proteins, such as those from the IGF2BP (Insulin-like growth factor 2 mRNA-binding protein) family (IGF2BP1/2/3), can also act as m6A readers, typically by enhancing the stability and translation of their target mRNAs.[10]
Dysregulation of m6A Modification in Cancer
Aberrant expression and function of m6A regulators are frequently observed in various malignancies, where they can act as either oncogenes or tumor suppressors depending on the cellular context and the specific target transcripts.
Quantitative Data on m6A Regulator Expression and Prognosis in Cancer
The following tables summarize the quantitative data on the expression of key m6A regulators in different cancer types and their correlation with patient prognosis.
Table 1: Expression Levels of m6A Writers in Cancer
| Gene | Cancer Type | Expression Change in Tumor vs. Normal | Prognostic Significance of High Expression | Reference(s) |
| METTL3 | Bladder Cancer | Upregulated | No significant association with overall survival | [11] |
| Non-Small Cell Lung Carcinoma | Upregulated | Poor prognosis | [12] | |
| Pan-Cancer | Upregulated in most cancers | Poorer overall and disease-free survival | [6] | |
| Glioblastoma | Upregulated in glioma stem cells | Poor prognosis | [12] | |
| METTL14 | Colorectal Cancer | Downregulated | Poor prognosis | [13][14] |
| Rectal Cancer | Low expression associated with poor prognosis | Favorable prognostic biomarker | [5] |
Table 2: Expression Levels of m6A Erasers in Cancer
| Gene | Cancer Type | Expression Change in Tumor vs. Normal | Prognostic Significance of High Expression | Reference(s) |
| FTO | Acute Myeloid Leukemia (AML) | Significantly higher in MLL-rearranged AML | Associated with poor prognosis in NPM1-mutated AML | [15][16] |
| Glioma | Lower expression in higher-grade tumors | Associated with poorer overall survival | [17] |
Table 3: Expression Levels of m6A Readers in Cancer
| Gene | Cancer Type | Expression Change in Tumor vs. Normal | Prognostic Significance of High Expression | Reference(s) |
| YTHDF1 | Hepatocellular Carcinoma (HCC) | Upregulated | Worse recurrence-free survival | [10][18] |
| YTHDF2 | Hepatocellular Carcinoma (HCC) | Upregulated | Poorer overall and recurrence-free survival | [10][19][20] |
m6A Modification in Cancer Signaling Pathways
m6A modification plays a crucial role in modulating key signaling pathways that are frequently dysregulated in cancer, thereby influencing cell proliferation, survival, and metastasis.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[21][22] m6A modification can influence this pathway at multiple levels. For instance, in glioma, the m6A demethylase FTO has been shown to act as a tumor suppressor by destabilizing the mRNA of Epiregulin (EREG), a ligand for the epidermal growth factor receptor (EGFR).[9][17] Downregulation of FTO leads to increased EREG expression, which in turn activates the PI3K/Akt pathway, promoting glioma cell proliferation.[9][17]
Caption: FTO-mediated regulation of the PI3K/Akt pathway in glioma.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is critical for embryonic development and adult tissue homeostasis, and its dysregulation is a common driver of tumorigenesis, particularly in colorectal cancer.[23][24] Emerging evidence indicates that m6A modification can modulate the activity of this pathway. In colorectal cancer, the m6A "writer" METTL14 has been shown to be downregulated, which is associated with a poor prognosis.[13] METTL14 can influence the Wnt/β-catenin pathway, and its loss can lead to the activation of this signaling cascade, promoting cancer stem cell characteristics.[13]
Caption: m6A regulation of the Wnt/β-catenin signaling pathway in cancer.
The Role of m6A Modification in Cancer Drug Resistance
A major challenge in cancer treatment is the development of therapeutic resistance. Recent studies have highlighted the crucial role of m6A modification in mediating resistance to various anti-cancer drugs, including chemotherapy and targeted therapy.[25][26]
For example, in non-small-cell lung carcinoma, an increase in the overall m6A level has been observed in cisplatin-resistant cells.[25] The m6A writer METTL3 has been shown to promote cisplatin resistance in seminoma by enhancing the stability of the transcription factor AP-2 gamma (TFAP2C).[27] In epithelial ovarian cancer, METTL3-mediated m6A modification of RIPK4 mRNA, recognized by the reader YTHDF1, prevents its degradation and leads to increased RIPK4 expression, which in turn promotes cisplatin resistance.[28]
Table 4: m6A Regulators and Chemoresistance
| m6A Regulator | Cancer Type | Chemotherapeutic Agent | Effect on Resistance | Mechanism | Reference(s) |
| METTL3 | Seminoma | Cisplatin | Promotes resistance | Enhances TFAP2C stability | [27] |
| METTL3/YTHDF1 | Epithelial Ovarian Cancer | Cisplatin | Promotes resistance | Upregulates RIPK4 expression | [28] |
| WTAP | Bladder Cancer | Cisplatin | Promotes resistance | Increases TNFAIP3 mRNA stability | [26] |
| FTO | Cervical Squamous Cell Carcinoma | Chemo-radiotherapy | Promotes resistance | Increases β-catenin expression | [27] |
Experimental Protocols for Studying m6A Modification
Quantification of Global m6A Levels
1. m6A RNA Methylation Quantification Kit (Colorimetric/Fluorometric)
This method, often referred to as m6A ELISA, provides a rapid and high-throughput means to quantify the overall m6A levels in total RNA or purified mRNA.[21][29][30]
-
Principle: RNA is bound to microplate wells. An m6A-specific antibody is used to capture the m6A-modified RNA, which is then detected by a colorimetric or fluorometric secondary antibody. The signal intensity is proportional to the amount of m6A in the sample.
-
Methodology:
-
RNA Binding: Bind 100-200 ng of total RNA or 10-50 ng of mRNA to the assay wells.[29]
-
Capture Antibody Incubation: Add the capture antibody (anti-m6A) and incubate for 60-90 minutes at 37°C.
-
Detection Antibody Incubation: Add the detection antibody (e.g., HRP-conjugated secondary antibody) and incubate for 30 minutes at 37°C.
-
Signal Development: Add the developing solution and incubate for 5-10 minutes at room temperature.
-
Stop Reaction and Read: Add a stop solution and measure the absorbance (for colorimetric assays) or fluorescence.
-
Quantification: Calculate the percentage of m6A relative to a standard curve.
-
2. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
LC-MS/MS is the gold standard for accurate and absolute quantification of m6A levels.[1][3][8]
-
Principle: RNA is enzymatically digested into single nucleosides. The nucleosides are then separated by liquid chromatography and quantified by mass spectrometry.
-
Methodology:
-
RNA Digestion: Digest 1-2 µg of purified mRNA with nuclease P1, followed by bacterial alkaline phosphatase.
-
LC Separation: Separate the resulting nucleosides using a C18 reverse-phase HPLC column.
-
MS/MS Quantification: Quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The ratio of m6A to A is then calculated.
-
Transcriptome-Wide Mapping of m6A: MeRIP-Seq
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq or m6A-Seq) is a powerful technique for identifying m6A sites across the entire transcriptome.[7][31][32][33]
Caption: Workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq).
-
Detailed Methodology:
-
RNA Isolation and Fragmentation: Isolate total RNA and fragment it into ~100 nucleotide-long fragments using enzymatic or chemical methods.[7]
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody coupled to magnetic beads. A portion of the fragmented RNA should be set aside as an input control.
-
Washing: Wash the beads to remove non-specifically bound RNA.
-
Elution: Elute the m6A-containing RNA fragments from the antibody-bead complex.
-
Library Preparation: Construct sequencing libraries from both the immunoprecipitated (IP) and input RNA samples.
-
Sequencing: Perform high-throughput sequencing of the libraries.
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome/transcriptome. Use peak-calling algorithms (e.g., MACS2) to identify m6A-enriched regions in the IP sample relative to the input control. Perform motif analysis to confirm the presence of the m6A consensus sequence within the identified peaks.
-
Conclusion and Future Directions
The field of epitranscriptomics has unveiled a new layer of gene regulation with profound implications for human health and disease. The dynamic nature of m6A modification and the intricate network of its writers, erasers, and readers play a critical role in the initiation, progression, and therapeutic response of cancer. As our understanding of the molecular mechanisms underlying m6A-mediated gene regulation continues to expand, so too will the opportunities for developing novel diagnostic and therapeutic strategies. The development of small molecule inhibitors targeting m6A regulators holds great promise for precision medicine, potentially offering new avenues to overcome drug resistance and improve patient outcomes in a wide range of cancers. Further research into the complex interplay between m6A modification and other epigenetic and signaling pathways will be crucial for fully harnessing the therapeutic potential of targeting the epitranscriptome.
References
- 1. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into roles of METTL14 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Frontiers | M6A “Writer” Gene METTL14: A Favorable Prognostic Biomarker and Correlated With Immune Infiltrates in Rectal Cancer [frontiersin.org]
- 6. Prognostic Values of METTL3 and Its Roles in Tumor Immune Microenvironment in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 8. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The m6A demethylase FTO suppresses glioma proliferation by regulating the EREG/PI3K/Akt signaling pathway [frontiersin.org]
- 10. Novel prognostic implications of YTH domain family 2 in resected hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. METTL3/YTHDF2 m6A axis promotes the malignant progression of bladder cancer by epigenetically suppressing RRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m6A methyltransferase METTL3 promotes non-small-cell lung carcinoma progression by inhibiting the RIG-I-MAVS innate immune pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. METTL14 suppresses cancer stem cell phenotype of colorectal cancer via regulating of β-catenin/NANOG - PMC [pmc.ncbi.nlm.nih.gov]
- 14. METTL14 Suppresses CRC Progression via Regulating N6-Methyladenosine-Dependent Primary miR-375 Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The m6A demethylase FTO suppresses glioma proliferation by regulating the EREG/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. YTH domain family: potential prognostic targets and immune-associated biomarkers in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. YTHDF2 Is a Therapeutic Target for HCC by Suppressing Immune Evasion and Angiogenesis Through ETV5/PD‐L1/VEGFA Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epigentek.com [epigentek.com]
- 22. Master MeRIP-seq Data Analysis: Step-by-Step Process for RNA Methylation Studies - CD Genomics [rna.cd-genomics.com]
- 23. researchgate.net [researchgate.net]
- 24. Role of m6A modification in dysregulation of Wnt/β-catenin pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m6A Modification in Non-Coding RNA: The Role in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The role of m6A methylation in therapy resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | m6A Modification in Non-Coding RNA: The Role in Cancer Drug Resistance [frontiersin.org]
- 28. m6A-modified RIPK4 facilitates proliferation and cisplatin resistance in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. rna-seqblog.com [rna-seqblog.com]
- 32. sysy.com [sysy.com]
- 33. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Absolute Quantification of N6-methyladenosine (m6A) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in the regulation of gene expression.[1][2][3] This dynamic and reversible modification influences mRNA splicing, nuclear export, stability, and translation. Alterations in m6A levels have been implicated in various physiological and pathological processes, including cancer, making the precise quantification of m6A a key area of research in both basic science and drug development.[1][2][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the absolute quantification of m6A.[5] This powerful analytical technique offers high sensitivity, specificity, and accuracy, allowing for the reliable determination of m6A levels in a variety of biological samples.[6]
These application notes provide a detailed protocol for the absolute quantification of m6A in mRNA using LC-MS/MS, from sample preparation to data analysis.
Data Presentation
The following tables provide examples of how to present quantitative data for m6A analysis.
Table 1: Calibration Curve Data for N6-methyladenosine (m6A) and Adenosine (A)
| Analyte | Concentration (ng/mL) | Peak Area |
| m6A | 0.5 | 15,234 |
| 1 | 30,128 | |
| 5 | 155,876 | |
| 10 | 310,543 | |
| 50 | 1,548,987 | |
| 100 | 3,095,675 | |
| A | 0.5 | 18,987 |
| 1 | 37,543 | |
| 5 | 190,456 | |
| 10 | 381,987 | |
| 50 | 1,905,678 | |
| 100 | 3,810,456 |
Table 2: Absolute Quantification of m6A in Human Cell Lines
| Cell Line | m6A (fmol/µg RNA) | Adenosine (pmol/µg RNA) | m6A/A Ratio (%) |
| HEK293T | 85.3 ± 5.2 | 25.1 ± 1.8 | 0.34 |
| HeLa | 92.1 ± 6.8 | 27.5 ± 2.1 | 0.33 |
| A549 | 76.5 ± 4.9 | 23.8 ± 1.5 | 0.32 |
Table 3: Comparative Analysis of m6A Levels in Healthy and Diseased Tissue
| Sample Type | n | m6A Concentration (nM) | p-value |
| Healthy Control Serum | 99 | 4.51 ± 1.08 | <0.001 |
| Colorectal Cancer Serum | 51 | 5.57 ± 1.67 | |
| Gastric Cancer Serum | 27 | 6.93 ± 1.38 |
Experimental Protocols
This section details the step-by-step methodology for the absolute quantification of m6A in mRNA.
Materials and Reagents
-
Cell or Tissue Samples
-
RNA Isolation Kit (e.g., RNeasy Mini Kit, Qiagen)
-
mRNA Purification Kit (e.g., Oligo(dT)25 Dynabeads, Invitrogen)
-
Nuclease P1 (Sigma-Aldrich)
-
Bacterial Alkaline Phosphatase (e.g., Quick CIP, NEB)
-
N6-methyladenosine (m6A) standard (Sigma-Aldrich)
-
Adenosine (A) standard (Sigma-Aldrich)
-
Stable Isotope-Labeled Internal Standard (SIL-IS) : 13C or 15N labeled m6A and A (e.g., Cambridge Isotope Laboratories)
-
Acetonitrile (ACN) , LC-MS grade
-
Ammonium Acetate , LC-MS grade
-
Formic Acid (FA) , LC-MS grade
-
Ultrapure Water
Experimental Workflow
Detailed Methodologies
-
Total RNA Extraction : Isolate total RNA from cell or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions. Ensure the use of RNase-free techniques and materials to prevent RNA degradation.
-
mRNA Purification : Enrich for polyadenylated mRNA from the total RNA pool using oligo(dT)-coupled magnetic beads.[6] This step is crucial to minimize contamination from ribosomal RNA (rRNA), which can interfere with accurate m6A quantification in mRNA. Perform two rounds of purification for optimal purity.
-
Reaction Setup : In a sterile, RNase-free microcentrifuge tube, combine the following:
-
Purified mRNA (100-200 ng)
-
Nuclease P1 (2 U)
-
10X Nuclease P1 Buffer
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation : Incubate the reaction mixture at 42°C for 2 hours.
-
Dephosphorylation : Add 3 µL of 10X alkaline phosphatase buffer and 1 µL of bacterial alkaline phosphatase (1 U/µL) to the reaction mixture.
-
Second Incubation : Incubate at 37°C for an additional 2 hours.
-
Enzyme Inactivation : Inactivate the enzymes by heating the sample at 95°C for 5 minutes.
-
Centrifugation : Centrifuge the sample at 14,000 x g for 10 minutes to pellet any denatured protein.
-
Supernatant Transfer : Carefully transfer the supernatant containing the digested nucleosides to a new tube for LC-MS/MS analysis.
-
Stock Solutions : Prepare 1 mg/mL stock solutions of m6A and adenosine standards in ultrapure water.
-
Working Standards : Create a series of working standard solutions by serially diluting the stock solutions to concentrations ranging from 0.5 ng/mL to 100 ng/mL.[7]
-
Internal Standards : Prepare a stock solution of the stable isotope-labeled m6A and adenosine internal standards. These standards are crucial for correcting for variations in sample preparation and instrument response.[8] A final concentration of 10 ng/mL for the internal standards in each sample and standard is recommended.
-
Chromatographic Separation :
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar nucleosides.
-
Mobile Phase A : 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar nucleosides.
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometric Detection :
-
Mass Spectrometer : A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Adenosine (A) : m/z 268.1 → 136.1
-
N6-methyladenosine (m6A) : m/z 282.1 → 150.1[9]
-
Stable Isotope-Labeled A : Monitor the appropriate mass shift (e.g., 13C5-A: m/z 273.1 → 141.1).
-
Stable Isotope-Labeled m6A : Monitor the appropriate mass shift (e.g., 15N1-m6A: m/z 283.1 → 151.1).
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Data Analysis and Quantification
-
Peak Integration : Integrate the peak areas of the MRM transitions for m6A, adenosine, and their respective stable isotope-labeled internal standards in both the calibration standards and the unknown samples.
-
Calibration Curve Generation : For both m6A and adenosine, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression to generate a calibration curve.
-
Quantification of m6A and Adenosine : Using the linear regression equation from the calibration curve, calculate the concentration of m6A and adenosine in the unknown samples based on their peak area ratios to the internal standards.
-
Calculation of m6A Abundance : Express the absolute amount of m6A as femtomoles (fmol) per microgram (µg) of input RNA. The relative abundance of m6A is typically reported as the percentage ratio of m6A to total adenosine ((m6A / (m6A + A)) * 100).
m6A in Cellular Signaling
m6A modification is a key regulator of gene expression and is intricately linked to various cellular signaling pathways. The "writers" (methyltransferases like METTL3/14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (m6A-binding proteins like the YTH domain family) of the m6A mark are often downstream targets or upstream regulators of major signaling cascades.[1][2]
The diagram above illustrates how m6A can modulate the PI3K/Akt signaling pathway, a critical pathway in cancer progression.[4] In some contexts, the m6A writer METTL3 can methylate the mRNA of PTEN, a tumor suppressor and a negative regulator of the PI3K/Akt pathway. This m6A mark can be recognized by the reader protein YTHDF2, leading to the degradation of PTEN mRNA. The subsequent decrease in PTEN protein levels results in the disinhibition and activation of Akt, promoting cell growth and proliferation.[4] This example highlights the importance of understanding the interplay between m6A modifications and cellular signaling in disease.
References
- 1. m6A in the Signal Transduction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of m6A modifications on signaling pathways in human cance...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of m6A modifications on signaling pathways in human cancer - ProQuest [proquest.com]
- 5. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 6. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 7. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
Application Notes and Protocols for m6A Analysis Using N6-Methyladenosine-13C3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression.[1] This dynamic and reversible modification, installed by "writer" enzymes, removed by "erasers," and recognized by "reader" proteins, influences mRNA splicing, stability, translation, and localization.[2][3] Dysregulation of m6A methylation has been implicated in various diseases, including cancer, making the m6A pathway a promising target for drug development.
Accurate quantification of global m6A levels is crucial for understanding its role in biological processes and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise and sensitive quantification of nucleoside modifications.[4][5] The use of a stable isotope-labeled internal standard, such as N6-Methyladenosine-13C3, is essential for achieving high accuracy and reproducibility by correcting for variations in sample preparation and instrument response.[6][7]
These application notes provide a detailed protocol for the absolute quantification of m6A in total RNA using this compound as an internal standard.
Principle of the Assay
This method employs an isotope dilution LC-MS/MS approach. Total RNA is first isolated from the sample of interest and then enzymatically hydrolyzed into individual nucleosides. A known amount of the stable isotope-labeled internal standard, this compound, is spiked into the sample prior to digestion. The digested sample is then analyzed by LC-MS/MS using Multiple Reaction Monitoring (MRM) to detect and quantify both the endogenous (light) m6A and the isotope-labeled (heavy) this compound. The ratio of the peak areas of the light to the heavy form is used to calculate the absolute amount of m6A in the original sample by referencing a calibration curve.
Key Materials and Reagents
-
N6-Methyladenosine (m6A) standard (Sigma-Aldrich or equivalent)
-
This compound (MedChemExpress, LGC Standards, or equivalent)[8][9]
-
Adenosine (A) standard (Sigma-Aldrich or equivalent)
-
Nuclease P1 (Sigma-Aldrich or equivalent)[10]
-
Venom Phosphodiesterase I (Sigma-Aldrich or equivalent)[10]
-
Alkaline Phosphatase (CIAP) (Thermo Fisher Scientific or equivalent)
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
mRNA purification kit (e.g., Oligotex mRNA Mini Kit, Qiagen)
-
LC-MS/MS grade water, acetonitrile, methanol, and formic acid
-
Ammonium acetate
Experimental Protocols
RNA Isolation and mRNA Purification
High-quality, intact total RNA is a prerequisite for accurate m6A quantification.
-
Total RNA Isolation: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. It is crucial to include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. The integrity of the RNA should be checked using an Agilent Bioanalyzer or equivalent.
-
mRNA Purification (Optional but Recommended): While total RNA can be used, purification of mRNA enriches for the target molecules and removes contaminating non-coding RNAs that can interfere with the analysis. Use an oligo(dT)-based mRNA purification kit according to the manufacturer's protocol.
Preparation of Standards and Internal Standard Spiking
-
Stock Solutions: Prepare 1 mg/mL stock solutions of m6A, adenosine, and this compound in LC-MS/MS grade water.
-
Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions of m6A and adenosine for the calibration curve, typically ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 ng/mL.
-
Spiking: To each calibration standard and RNA sample (typically 1-5 µg of total RNA or 100-500 ng of mRNA), add a fixed amount of the this compound internal standard working solution. For example, add 10 µL of the 10 ng/mL working solution to each sample. The internal standard should be added before the enzymatic digestion step to account for any sample loss or degradation during this process.
Enzymatic Digestion of RNA to Nucleosides
-
To the RNA sample containing the internal standard, add nuclease P1 (e.g., 2 units in a final volume of 50 µL of 10 mM ammonium acetate, pH 5.3).[10]
-
Incubate at 45°C for 2 hours.[10]
-
Add ammonium bicarbonate to a final concentration of 100 mM.
-
Add venom phosphodiesterase I (e.g., 0.002 units).[10]
-
Incubate at 37°C for 2 hours.[10]
-
Add alkaline phosphatase (e.g., 5 units).
-
Incubate at 37°C for 1 hour.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general parameters that should be optimized for your specific instrument.
-
LC System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., Agilent PoroShell 120 EC-C18) is suitable for nucleoside separation.[10]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the nucleosides.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS System: A triple quadrupole mass spectrometer is required for MRM analysis.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: The following precursor and product ion pairs should be monitored. Collision energies should be optimized for your instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Adenosine (A) | 268.1 | 136.1 |
| N6-methyladenosine (m6A) | 282.1 | 150.1 |
| This compound (IS) | 285.1 | 153.1 |
Data Analysis and Presentation
-
Peak Integration: Integrate the peak areas for the MRM transitions of adenosine, m6A, and this compound.
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of m6A to the peak area of this compound. Plot this ratio against the known concentration of m6A to generate a linear calibration curve.
-
Quantification: For each unknown sample, calculate the ratio of the peak area of m6A to the peak area of this compound. Use the equation of the line from the calibration curve to determine the concentration of m6A in the sample.
-
Normalization: The amount of m6A can be expressed as a ratio to the amount of adenosine to represent the relative abundance of m6A in the total adenosine pool.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of m6A using a stable isotope dilution LC-MS/MS method. These values should be established and verified for each individual assay and instrument.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 pg |
| Limit of Quantification (LOQ) | ~0.5 pg |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 90-110% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for m6A quantification.
m6A Regulatory Pathway
Caption: The m6A epitranscriptomic regulatory pathway.
Conclusion
The use of this compound as an internal standard provides a robust and accurate method for the absolute quantification of m6A in RNA samples by LC-MS/MS. This detailed protocol offers a reliable workflow for researchers in academia and the pharmaceutical industry to investigate the role of m6A in health and disease, and to support the development of novel therapeutics targeting the m6A pathway.
References
- 1. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dynamic epitranscriptome: N6-methyladenosine and gene expression control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-Methyladenosine in RNA and DNA: An Epitranscriptomic and Epigenetic Player Implicated in Determination of Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 6. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N6-Methyladenosine-13C | CAS | LGC Standards [lgcstandards.com]
- 10. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
Application Notes and Protocols: Metabolic Labeling of RNA with 13C Isotopes
Introduction
Metabolic labeling with stable isotopes is a powerful technique for tracing the synthesis, processing, and turnover of biomolecules within a living system. The use of Carbon-13 (13C) isotopes to label RNA offers a robust method for quantifying the dynamics of the transcriptome. By introducing 13C-labeled precursors into cell culture media, researchers can ensure that newly transcribed RNA molecules incorporate the heavy isotope. Subsequent analysis, typically using mass spectrometry, allows for the differentiation and quantification of newly synthesized RNA from the pre-existing RNA pool.
This approach is crucial for a variety of research applications, including:
-
Measuring RNA Turnover: Determining the synthesis and decay rates of specific RNA transcripts.
-
Studying RNA Modifications: Tracing the dynamics of RNA modifications, such as methylation, by using precursors like [¹³C-methyl]-methionine.[1]
-
Metabolic Flux Analysis: Understanding how carbon from sources like glucose is routed through various metabolic pathways, including nucleotide synthesis.[2][3]
These application notes provide a comprehensive, step-by-step guide for performing metabolic labeling of RNA in cultured cells using 13C-labeled precursors, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overall Experimental Workflow
The process begins with culturing cells in a medium containing a 13C-labeled precursor. Following an incubation period, total RNA is extracted, digested into individual nucleosides, and analyzed by LC-MS/MS to determine the ratio of labeled to unlabeled molecules.
References
Application Note & Protocol: Generating a Standard Curve for N6-Methyladenosine Quantification using N6-Methyladenosine-13C3 and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating gene expression, making its accurate quantification essential.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the sensitive and accurate determination of m6A.[3][4][5] This protocol details the use of a stable isotope-labeled internal standard, N6-Methyladenosine-13C3 (m6A-13C3), to generate a robust standard curve for the precise quantification of m6A in biological samples. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and correcting for variability during sample preparation and analysis, thereby improving accuracy and precision.[6]
Materials and Reagents
| Material/Reagent | Supplier Example | Notes |
| N6-Methyladenosine (m6A) | Sigma-Aldrich | Analytical standard (unlabeled) |
| This compound (m6A-13C3) | MedChemExpress | Stable isotope-labeled internal standard[7] |
| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade |
| Methanol (MeOH) | Fisher Scientific | LC-MS Grade |
| Formic Acid (FA) | Thermo Fisher | LC-MS Grade |
| Ultrapure Water | Millipore Milli-Q | 18.2 MΩ·cm |
| Calibrated Pipettes | Eppendorf, Gilson | Essential for accurate dilutions[8] |
| Analytical Balance | Mettler Toledo | For precise weighing of standards |
| Microcentrifuge Tubes | Axygen | RNase-free |
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM) is required for sensitive and specific quantification.[3]
-
Analytical Column: A C18 reverse-phase column suitable for nucleoside separation.
Experimental Protocols
This protocol describes the preparation of calibration standards and the generation of a standard curve. It is critical to perform these steps with high precision to ensure the accuracy of the final quantification.[8]
Preparation of Stock Solutions
-
Native m6A Stock (1 mg/mL): Accurately weigh 1 mg of N6-methyladenosine powder and dissolve it in 1 mL of 75% acetonitrile in ultrapure water.[1] Vortex thoroughly to ensure complete dissolution. This will be your primary stock solution.
-
Internal Standard (IS) m6A-13C3 Stock (1 mg/mL): Accurately weigh 1 mg of this compound powder and dissolve it in 1 mL of 75% acetonitrile. This is the primary IS stock.
-
Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Prepare a working solution of the internal standard by diluting the primary IS stock. The final concentration should be chosen based on the expected range of the analyte in the unknown samples.
Preparation of Calibration Standards
Calibration standards should be prepared by spiking known amounts of the native m6A stock solution into a matrix that closely resembles the actual samples to be analyzed (e.g., digested blank RNA, cell lysate).[6][9] This protocol uses an independent dilution method to avoid propagating errors that can occur with serial dilutions.[8]
-
Prepare a Working m6A Solution (e.g., 1 µg/mL): Dilute the 1 mg/mL primary m6A stock solution in the chosen matrix buffer.
-
Generate Calibration Points: From the 1 µg/mL working solution, prepare a series of calibration standards. The concentration range should bracket the expected concentration of m6A in your unknown samples.[8][10] An example is provided in the table below.
| Standard Level | Concentration (ng/mL) | Volume of 1 µg/mL m6A (µL) | Final Volume (µL) |
| STD 1 | 0.5 | 0.5 | 1000 |
| STD 2 | 1.0 | 1.0 | 1000 |
| STD 3 | 2.5 | 2.5 | 1000 |
| STD 4 | 5.0 | 5.0 | 1000 |
| STD 5 | 10.0 | 10.0 | 1000 |
| STD 6 | 25.0 | 25.0 | 1000 |
| STD 7 | 50.0 | 50.0 | 1000 |
| STD 8 | 100.0 | 100.0 | 1000 |
Sample Preparation for LC-MS/MS Analysis
-
To a fixed volume of each calibration standard (e.g., 100 µL), add a fixed volume of the working internal standard (m6A-13C3) solution. The IS should be thoroughly mixed with the sample.[8]
-
The final mixture is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The specific parameters must be optimized for your instrument.
-
LC Separation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 60% B) is typically used to separate the nucleosides.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection (MRM Mode):
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both native m6A and the labeled internal standard.
-
m6A Transition (Example): m/z 282.1 → 150.1
-
m6A-13C3 Transition (Example): m/z 285.1 → 153.1
-
Optimize parameters such as collision energy and declustering potential for maximum signal intensity.
-
Data Presentation and Curve Generation
-
Data Acquisition: After running the standards from lowest to highest concentration to prevent carry-over, integrate the peak areas for both the native m6A and the m6A-13C3 internal standard for each calibration point.[8]
-
Calculate Peak Area Ratios: For each standard, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct the Standard Curve: Plot the Peak Area Ratio (Y-axis) against the known concentration of the m6A standards (X-axis).[11]
-
Regression Analysis: Apply a linear regression model to the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are used to assess the quality of the curve. An R² value > 0.99 is generally considered acceptable.[12]
Table of Expected Quantitative Data:
| Standard Level | Concentration (ng/mL) | m6A Peak Area | m6A-13C3 Peak Area (IS) | Peak Area Ratio (m6A / IS) |
| STD 1 | 0.5 | Value | Value | Ratio |
| STD 2 | 1.0 | Value | Value | Ratio |
| STD 3 | 2.5 | Value | Value | Ratio |
| STD 4 | 5.0 | Value | Value | Ratio |
| STD 5 | 10.0 | Value | Value | Ratio |
| STD 6 | 25.0 | Value | Value | Ratio |
| STD 7 | 50.0 | Value | Value | Ratio |
| STD 8 | 100.0 | Value | Value | Ratio |
Visualizations
Caption: Experimental workflow for generating a standard curve.
Caption: Logical relationship for quantifying an unknown sample.
References
- 1. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of N6-methyladenosine modification residues (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ionsource.com [ionsource.com]
- 9. youtube.com [youtube.com]
- 10. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
N6-Methyladenosine-13C3 use in methylated RNA immunoprecipitation (MeRIP) validation.
For Researchers, Scientists, and Drug Development Professionals
Introduction: N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating RNA metabolism, thereby influencing a wide array of biological processes and disease states. Methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq) is a widely used technique to map m6A modifications transcriptome-wide. However, validation of MeRIP results is crucial to ensure the specificity and efficiency of the m6A immunoprecipitation. The use of a stable isotope-labeled internal standard, such as N6-Methyladenosine-13C3 (¹³C₃-m6A), provides a robust method for validating MeRIP experiments, particularly for quantitative analysis by RT-qPCR (MeRIP-qPCR).
These application notes provide a detailed protocol for utilizing synthetic RNA oligonucleotides containing ¹³C₃-m6A as a spike-in control for MeRIP validation. This approach allows for the normalization of technical variability and enhances the reliability of m6A quantification.
I. Application Notes
Principle:
A synthetic RNA oligonucleotide of a known sequence and concentration, containing one or more ¹³C₃-m6A modifications, is "spiked" into the total RNA sample prior to the immunoprecipitation step of the MeRIP protocol. The heavy isotope label allows for the differentiation of the spike-in control from the endogenous, unlabeled RNA. By using primers specific to the synthetic spike-in sequence, its recovery after immunoprecipitation can be quantified by RT-qPCR. This recovery level serves as an internal control to assess the efficiency and specificity of the anti-m6A antibody pulldown.
Advantages of using ¹³C₃-m6A Spike-in Control:
-
Quantitative Validation: Enables the assessment of the immunoprecipitation efficiency, allowing for more accurate relative quantification of m6A levels on target RNAs.
-
Internal Control: Normalizes for technical variations between samples, such as differences in antibody-bead binding, washing stringency, and RNA elution.
-
Specificity Assessment: Helps to determine the specificity of the anti-m6A antibody by comparing the enrichment of the m6A-containing spike-in to a similar, unmethylated control spike-in.
-
Versatility: Can be adapted for use with various sample types, including total RNA from cells and tissues.
Workflow Overview:
The overall experimental workflow involves the preparation of RNA samples, the addition of the ¹³C₃-m6A spike-in control, fragmentation of the RNA, immunoprecipitation with an anti-m6A antibody, RNA purification, and finally, analysis by RT-qPCR.
Measuring m6A/A Ratios in Total RNA from Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to N6-methyladenosine (m6A)
N6-methyladenosine (m6A) is the most abundant internal modification in messenger RNA (mRNA) and is a key player in the field of epitranscriptomics.[1][2][3] This dynamic and reversible modification is installed by a methyltransferase complex (writers), removed by demethylases (erasers), and recognized by specific binding proteins (readers). These proteins collectively regulate mRNA splicing, nuclear export, stability, and translation, thereby influencing a wide array of cellular processes, development, and disease pathology.[4] Accurate quantification of the m6A to adenosine (A) ratio (m6A/A) in total RNA is crucial for understanding the functional significance of m6A in various biological contexts, from basic cell biology to drug development.[5][6][7][8][9]
This document provides a comprehensive guide to the current methods for quantifying m6A/A ratios in total RNA from cell culture, including detailed protocols and a comparative analysis of the available techniques.
Comparative Overview of m6A Quantification Methods
Several methods are available for the global quantification of m6A in total RNA, each with its own advantages and limitations. The primary techniques include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), sequencing-based approaches like m6A-seq2, and antibody-based methods such as ELISA. The choice of method often depends on the specific research question, available equipment, and the amount of starting material.
| Method | Principle | Input RNA | Sensitivity | Resolution | Throughput | Cost | Data Output |
| LC-MS/MS | Enzymatic digestion of RNA to nucleosides followed by chromatographic separation and mass spectrometric detection.[5][6][7][8][9][10] | 1-5 µg total RNA | High | N/A (Global) | Low | High | Absolute m6A/A ratio |
| m6A-seq2 | Multiplexed m6A-immunoprecipitation of barcoded and pooled RNA samples followed by high-throughput sequencing.[11][12][13] | 50-200 ng poly(A) RNA | High | Gene/Site-specific | High | Moderate | Relative m6A levels, site-specific information |
| m6A ELISA | Antibody-based detection of m6A in immobilized RNA, quantified colorimetrically or fluorometrically.[14][15][16][17] | 100-300 ng total RNA | Moderate | N/A (Global) | High | Low | Relative or absolute m6A levels |
Experimental Protocols
Protocol 1: Quantification of m6A/A Ratio by LC-MS/MS
This protocol describes the gold-standard method for absolute quantification of the m6A/A ratio. It involves the complete enzymatic digestion of total RNA into individual nucleosides, which are then separated by liquid chromatography and detected by tandem mass spectrometry.[5][6][7][8][9]
Materials:
-
Total RNA isolated from cell culture
-
Nuclease P1 (Sigma-Aldrich, N8630)
-
Bacterial Alkaline Phosphatase (BAP) (Takara, 2120A)
-
10x Nuclease P1 Buffer (500 mM Sodium Acetate, pH 5.3, 10 mM ZnCl2)
-
10x BAP Buffer (500 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
Ultrapure water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
m6A and Adenosine standards (Sigma-Aldrich)
-
LC-MS/MS system
Procedure:
-
RNA Preparation:
-
Isolate total RNA from cell culture using a standard protocol (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis. Ensure A260/A280 ratio is ~2.0 and A260/A230 ratio is >2.0.
-
Take 1-5 µg of total RNA for each sample.
-
-
Enzymatic Digestion:
-
To the RNA sample, add 1/10 volume of 10x Nuclease P1 Buffer and 1 µL (1-2 units) of Nuclease P1.
-
Incubate at 42°C for 2 hours.
-
Add 1/10 volume of 10x BAP Buffer and 1 µL (1 unit) of Bacterial Alkaline Phosphatase.
-
Incubate at 37°C for 2 hours.
-
Heat inactivate the enzymes at 95°C for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an LC-MS vial.
-
Inject 1-5 µL of the digested sample into the LC-MS/MS system.
-
Separate the nucleosides on a C18 reverse-phase column using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Detect and quantify adenosine and m6A using multiple reaction monitoring (MRM) in positive ion mode. The transitions to monitor are m/z 268 → 136 for adenosine and m/z 282 → 150 for m6A.
-
-
Data Analysis:
-
Generate standard curves for both adenosine and m6A using serial dilutions of the standards.
-
Calculate the concentration of adenosine and m6A in the samples based on the standard curves.
-
The m6A/A ratio is calculated as: (moles of m6A) / (moles of adenosine).
-
Workflow Diagram:
Caption: LC-MS/MS workflow for m6A/A quantification.
Protocol 2: Relative Quantification of m6A using m6A-seq2
m6A-seq2 is a high-throughput sequencing method that allows for the relative quantification of m6A at the gene or specific site level across multiple samples.[11][12][13] It relies on the immunoprecipitation of m6A-containing RNA fragments from a pool of barcoded samples.
Materials:
-
Total RNA from cell culture
-
Poly(A) RNA selection kit (e.g., Dynabeads mRNA DIRECT Kit)
-
RNA fragmentation reagents
-
3' RNA barcode adapters
-
T4 RNA ligase
-
Anti-m6A antibody (e.g., Synaptic Systems, 202 003)
-
Protein G magnetic beads
-
Reverse transcriptase and primers
-
PCR amplification reagents
-
Next-generation sequencing platform (e.g., Illumina)
Procedure:
-
Library Preparation:
-
Isolate total RNA and select for poly(A) RNA.
-
Fragment the poly(A) RNA to an average size of ~150 nucleotides.
-
Ligate a unique barcode adapter to the 3' end of the RNA fragments for each sample.
-
Pool the barcoded RNA samples.
-
-
Immunoprecipitation:
-
Take an aliquot of the pooled sample as the "input" control.
-
Incubate the remaining pooled sample with an anti-m6A antibody coupled to protein G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments (the "IP" sample).
-
-
Sequencing:
-
Perform reverse transcription on both the IP and input samples.
-
Amplify the resulting cDNA by PCR.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to a reference genome/transcriptome.
-
Identify m6A peaks by comparing the read coverage in the IP sample to the input sample.
-
Quantify the relative m6A levels for each gene or site by calculating the enrichment of reads in the IP sample over the input.
-
Workflow Diagram:
Caption: m6A-seq2 workflow for relative m6A quantification.
Protocol 3: Global m6A Quantification by ELISA
ELISA-based kits offer a rapid and cost-effective method for quantifying total m6A levels in RNA. These assays are available in both colorimetric and fluorometric formats.[14][15][16][17]
Materials:
-
m6A RNA Methylation Quantification Kit (e.g., EpigenTek P-9005, Abcam ab185912)
-
Total RNA from cell culture
-
Microplate reader
Procedure (based on a typical colorimetric kit):
-
RNA Binding:
-
Add 100-300 ng of total RNA to the wells of the microplate, which are coated with an RNA binding solution.
-
Incubate at 37°C for 90 minutes.
-
-
Antibody Incubation:
-
Wash the wells.
-
Add the capture antibody (anti-m6A) to each well.
-
Incubate at room temperature for 60 minutes.
-
Wash the wells.
-
Add the detection antibody (e.g., HRP-conjugated secondary antibody).
-
Incubate at room temperature for 30 minutes.
-
-
Signal Detection:
-
Wash the wells.
-
Add the colorimetric developing solution and incubate at room temperature for 5-10 minutes, protected from light.
-
Add the stop solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided m6A standards.
-
Calculate the amount of m6A in the samples based on the standard curve.
-
The percentage of m6A can be calculated relative to the total RNA input.
-
Workflow Diagram:
References
- 1. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m6A-SAC-seq for quantitative whole transcriptome m6A profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of m6A Sequencing Methods - CD Genomics [cd-genomics.com]
- 5. GitHub - scottzijiezhang/m6A-seq_analysis_workflow: A pipeline to process m6A-seq data and down stream analysis. [github.com]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
- 9. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m6A Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. m6A ELISA / m6A RNA Methylation Assay Kit (ab185912) | Abcam [abcam.com]
- 17. epigentek.com [epigentek.com]
Application Notes: N6-Methyladenosine-13C3 for the Study of DNA Repair Mechanisms
Introduction
N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA, is now recognized to also exist in DNA (where it is often termed 6mA) and plays a critical role in maintaining genome stability.[1][2][3] Emerging evidence indicates that 6mA is dynamically deposited in DNA at sites of damage, where it facilitates the recruitment of repair machinery.[1][4][5] This modification is particularly implicated in the Uracil Base Excision Repair (U-BER) and Nucleotide Excision Repair (NER) pathways.[2][4][6] The methyltransferase METTL3 has been identified as a key "writer" of 6mA in DNA in response to various damaging agents.[1][3][5]
Accurately quantifying the low levels of 6mA in mammalian DNA against the high background of m6A in RNA presents a significant analytical challenge. N6-Methyladenosine-13C3 is a stable isotope-labeled internal standard designed for the precise and unambiguous quantification of 6mA in DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][7] Its use is essential for an orthogonal approach to validate antibody-based detection methods and to accurately trace the dynamics of 6mA deposition and removal during DNA repair processes.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate the role of 6mA in DNA repair.
Signaling Pathways and Experimental Workflows
The deposition of 6mA is an integral part of several DNA repair pathways. The following diagrams illustrate its role in Uracil Base Excision Repair, its proposed function in Nucleotide Excision Repair, and the general workflow for its quantification.
Caption: Workflow of 6mA deposition by METTL3 in the Uracil Base Excision Repair (U-BER) pathway.[1][2][3]
Caption: Proposed model for 6mA in preventing errors during Nucleotide Excision Repair (NER).[4]
Caption: Experimental workflow for quantifying 6mA in genomic DNA using an isotopic internal standard.
Data Presentation
The following tables present representative data from experiments studying the role of 6mA in DNA repair, illustrating the types of results obtained from the described protocols.
Table 1: Quantification of 6mA in Genomic DNA in Response to DNA Damaging Agents
| Cell Line | Treatment (72 hr) | 6mA Level (fmol/µg DNA) | Fold Change vs. DMSO |
| DLD-1 | DMSO (Vehicle) | 0.8 ± 0.2 | 1.0 |
| DLD-1 | Floxuridine (500 nM) | 4.5 ± 0.7 | 5.6 |
| DLD-1 | Raltitrexed (500 nM) | 3.9 ± 0.5 | 4.9 |
| HT-29 | DMSO (Vehicle) | 0.6 ± 0.1 | 1.0 |
| HT-29 | Floxuridine (500 nM) | 3.1 ± 0.4 | 5.2 |
NOTE: Data are representative examples based on findings that DNA damaging agents induce 6mA deposition.[1][2][3] Absolute values can vary based on cell type and experimental conditions.
Table 2: Effect of METTL3 Knockout on Cellular Sensitivity to DNA Damage
| Cell Line | Treatment (72 hr) | Relative Cell Viability (%) |
| DLD-1 (Wild-Type) | DMSO | 100 ± 5.0 |
| DLD-1 (Wild-Type) | Floxuridine (500 nM) | 75 ± 6.8 |
| DLD-1 (METTL3 KO) | DMSO | 98 ± 4.5 |
| DLD-1 (METTL3 KO) | Floxuridine (500 nM) | 32 ± 5.1 |
NOTE: Data are representative examples illustrating that loss of METTL3 sensitizes cells to DNA damaging agents, consistent with published CRISPR screen results.[1][2][5]
Experimental Protocols
Protocol 1: Quantification of 6mA in Genomic DNA using LC-MS/MS with this compound Internal Standard
This protocol details the use of this compound as an internal standard for the accurate quantification of 6mA from cultured cells.
Materials:
-
This compound (as a calibrated stock solution)
-
Cultured mammalian cells (e.g., DLD-1, HT-29)
-
DNA damaging agent (e.g., Floxuridine)
-
Genomic DNA purification kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
RNase A and RNase T1
-
DNA Degradase Plus™ (or a mix of nuclease P1, phosphodiesterase I, and alkaline phosphatase)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
0.22 µm syringe filters
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve ~70% confluency on the day of treatment.
-
Treat cells with the desired concentration of the DNA damaging agent (e.g., 500 nM floxuridine) or vehicle control (e.g., DMSO) for the specified duration (e.g., 72 hours).
-
-
Genomic DNA (gDNA) Extraction:
-
Harvest cells and extract gDNA using a commercial kit according to the manufacturer's instructions.
-
Crucial Step: During extraction, include a thorough RNase A/T1 treatment step to eliminate RNA contamination. This is critical to ensure the measured signal is from DNA 6mA.
-
Quantify the purified gDNA using a spectrophotometer (e.g., NanoDrop) and assess purity (A260/280 ratio ~1.8).
-
-
Enzymatic Digestion of gDNA:
-
In a microfuge tube, combine 1-5 µg of purified gDNA with the appropriate buffer and DNA Degradase Plus™ (or enzyme cocktail).
-
Incubate at 37°C for at least 6 hours, or overnight, to ensure complete digestion of DNA into individual nucleosides.
-
-
Sample Preparation and Spiking:
-
To each digested sample, add a known amount of the this compound internal standard. The amount should be in a similar range to the expected endogenous 6mA levels.
-
Prepare a calibration curve by adding varying known concentrations of unlabeled N6-methyladenosine standard to a fixed amount of the this compound internal standard.
-
Centrifuge the samples to pellet any debris and filter the supernatant through a 0.22 µm filter into an LC-MS vial.
-
-
UPLC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Set up MRM transitions for:
-
Endogenous 6mA: e.g., m/z 266.1 → 134.1
-
Internal Standard 6mA-13C3: e.g., m/z 269.1 → 137.1
-
-
Optimize MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for both endogenous 6mA and the 6mA-13C3 internal standard.
-
Calculate the ratio of the endogenous 6mA peak area to the internal standard peak area.
-
Using the calibration curve, determine the absolute amount of 6mA in the original sample.
-
Normalize the amount of 6mA to the initial amount of DNA used for digestion (e.g., fmol of 6mA per µg of DNA).
-
Protocol 2: Immunofluorescence (IF) Staining for 6mA Foci in Response to DNA Damage
This protocol provides a method to visualize the accumulation of 6mA at nuclear foci following DNA damage.
Materials:
-
Cells grown on glass coverslips
-
DNA damaging agent (e.g., Raltitrexed)
-
Pre-extraction Buffer (e.g., PBS with 0.5% Triton X-100)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-N6-methyladenosine antibody
-
Secondary antibody: Fluorescently-conjugated anti-rabbit/mouse IgG
-
DAPI nuclear stain
-
For controls: DNase I, RNase A, RNase H
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat cells with the DNA damaging agent or vehicle control for the desired time (e.g., 66 hours).
-
-
Pre-extraction and Fixation:
-
Wash cells briefly with PBS.
-
Incubate with ice-cold Pre-extraction Buffer for 5 minutes on ice. This step removes soluble cytoplasmic proteins and RNA, reducing background signal.[8]
-
Wash with PBS.
-
Fix cells with 4% Paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate coverslips with the primary anti-N6-methyladenosine antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.
-
The next day, wash the coverslips three times with PBS.
-
Incubate with the appropriate fluorescently-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclease Treatment Controls (Performed in Parallel):
-
After the permeabilization step, treat separate coverslips with DNase I, RNase A, or RNase H according to the manufacturer's recommendations before proceeding to the blocking step.
-
A positive result (disappearance of foci) with DNase I treatment and a negative result (no change in foci) with RNase treatment confirms the signal is specific to DNA.[1][3]
-
-
Staining and Mounting:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images and quantify the results by counting the percentage of cells with a defined number of nuclear foci (e.g., >10 foci per nucleus).[1]
-
References
- 1. N6-methyladenosine in DNA promotes genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-methyladenosine in DNA promotes genome stability [elifesciences.org]
- 3. N6-methyladenosine in DNA promotes genome stability | eLife [elifesciences.org]
- 4. A role for N6-methyladenine in DNA damage repair: Prepared as an opinion for TiBS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N6-methyladenosine in DNA promotes genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing m6A Detection by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for N6-methyladenosine (m6A) detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for m6A quantification using LC-MS/MS?
A1: The typical workflow involves the isolation of total RNA or mRNA, followed by enzymatic digestion of the RNA into single nucleosides. These nucleosides are then separated by liquid chromatography and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The amount of m6A is quantified relative to the unmodified adenosine (A).
Q2: Why is a high signal-to-noise ratio important for m6A detection?
A2: A high signal-to-noise (S/N) ratio is crucial for the accurate and sensitive quantification of m6A.[1] It ensures that the measured signal for m6A is clearly distinguishable from the background noise, leading to more reliable and reproducible results, especially when dealing with low-abundance RNA modifications.
Q3: What are the common causes of low signal intensity in m6A LC-MS/MS experiments?
A3: Low signal intensity can stem from several factors, including inefficient RNA digestion, sample loss during preparation, suboptimal LC separation, inefficient ionization in the mass spectrometer, or ion suppression from matrix components.[2][3]
Q4: What is the role of an internal standard in m6A quantification?
A4: An internal standard, such as a stable isotope-labeled version of m6A or a related nucleoside like 3N15-2′-deoxycytidine, is added to samples at a known concentration.[4] It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.
Q5: Can I use total RNA for m6A quantification, or is mRNA purification necessary?
A5: While m6A is present in various RNA species, it is most abundant in messenger RNA (mRNA).[5] Therefore, purifying mRNA using methods like oligo(dT) bead selection is often recommended to enrich for m6A and reduce interference from other RNA types, which can improve the signal.[5][6] However, for global m6A level assessment, total RNA can also be used.
Troubleshooting Guides
This section provides structured guidance to address specific issues encountered during m6A detection by LC-MS/MS.
Issue 1: Low Signal Intensity or No Peak Detected
A complete or significant loss of signal for your m6A peak can be frustrating. This guide will help you systematically identify the potential cause.
Caption: Overview of the enzymatic digestion of RNA into nucleosides.
Protocol 2: LC-MS/MS Parameter Optimization
Optimizing LC-MS/MS parameters is critical for maximizing the signal-to-noise ratio for m6A.
LC Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 reversed-phase column (e.g., Agilent PoroShell 120 EC-C18) | Provides good retention and separation of polar nucleosides. [4] |
| Mobile Phase A | Water with 0.1% acetic acid or formic acid | Acidified mobile phase aids in the protonation of analytes for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% acetic acid or formic acid | Organic solvent for eluting the analytes from the reversed-phase column. |
| Flow Rate | 0.2 - 0.4 mL/min | A lower flow rate can improve ionization efficiency and sensitivity. |
| Gradient | Isocratic or a shallow gradient | An isocratic method with a low percentage of organic solvent (e.g., 10% acetonitrile) can provide stable retention for m6A and adenosine. [4] |
MS Parameters (MRM Mode):
| Parameter | Recommendation | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Nucleosides readily form protonated molecules [M+H]+. |
| MRM Transitions | Adenosine (A): m/z 268 → 136m6A: m/z 282 → 150 | These transitions correspond to the precursor ion and a characteristic fragment ion, providing specificity. |
| Collision Energy | Optimize for each transition | The collision energy should be optimized to maximize the signal of the product ion. |
| Dwell Time | 100-200 ms | Adequate dwell time ensures a sufficient number of data points across the chromatographic peak for accurate quantification. |
By systematically addressing these common issues and following optimized protocols, researchers can significantly improve the signal-to-noise ratio in their m6A LC-MS/MS experiments, leading to more reliable and sensitive detection of this critical RNA modification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. biotage.com [biotage.com]
- 4. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 5. m6A Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting low recovery of N6-Methyladenosine-13C3 spike-in.
Welcome to our technical support center. This resource is designed to help you troubleshoot common issues encountered during the quantification of N6-Methyladenosine (m6A) using N6-Methyladenosine-13C3 as a spike-in internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound spike-in?
The this compound spike-in serves as a stable isotope-labeled internal standard (SIL-IS). Ideally, it is chemically identical to the endogenous N6-Methyladenosine (m6A) you are measuring, with the only difference being its higher mass due to the 13C isotopes.[1] Its primary role is to mimic the behavior of the endogenous m6A throughout the entire experimental workflow, including sample preparation, chromatography, and mass spectrometry analysis.[2] By adding a known amount of the SIL-IS to your samples at the very beginning of the workflow, you can account for variability and potential losses at different stages, such as:
-
Sample Preparation: Compensates for analyte loss during RNA isolation, purification, and enzymatic digestion.[3]
-
Chromatographic Separation: Helps to normalize for variations in retention time and peak shape.
-
Mass Spectrometric Detection: Corrects for matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.[4][5]
Ultimately, using a SIL-IS allows for more accurate and precise quantification of m6A levels by comparing the signal of the analyte to the signal of the internal standard.[6]
Q2: What is considered a "low recovery" for my this compound spike-in?
While there isn't a universal, fixed percentage that defines "low recovery" across all laboratories and experiments, a significant and consistent decrease in the internal standard's signal intensity compared to your calibration standards or quality controls is a cause for concern. Many laboratories establish their own criteria, but generally, if the internal standard peak area in a sample deviates by more than 20-30% from the average peak area in your calibrators and quality controls, it warrants investigation.[4] Excessively low recovery of the internal standard can lead to unreliable quantification.[4]
Q3: Can the this compound spike-in itself be a source of error?
Yes, the internal standard can introduce errors. It is crucial to verify the purity of the SIL-IS, as any unlabeled impurity can artificially inflate the measured concentration of the analyte. Additionally, the stability of the isotopic label is important. While 13C labels are generally stable, issues with the synthesis of the standard could theoretically be a problem.[7][8] It's also important to ensure that the concentration of the internal standard is appropriate for the expected concentration range of the analyte.[3][6]
Troubleshooting Guides
Below are troubleshooting guides for common issues leading to low recovery of the this compound spike-in.
Issue 1: Low Recovery After Sample Preparation (Pre-LC-MS Analysis)
If you suspect that the loss of the internal standard is occurring before the sample is injected into the LC-MS system, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| RNA Degradation | Ensure all solutions and equipment are RNase-free. Use RNase inhibitors during RNA extraction and handling. Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer; you should see sharp 28S and 18S rRNA bands for eukaryotic samples.[9] |
| Incomplete Enzymatic Digestion | Optimize the digestion protocol. Ensure the correct buffer conditions and temperature are used for the nuclease and phosphatase. You may need to adjust the enzyme-to-RNA ratio or the incubation time.[10] |
| Analyte Adsorption | Hydrophobic analytes can adsorb to plasticware.[11] Use low-retention tubes and pipette tips. After any transfer steps, rinse the original tube with the transfer solvent to recover any adsorbed material. |
| Inefficient RNA Precipitation | If using ethanol precipitation, ensure the correct salt concentration and temperature are used. The addition of a co-precipitant like glycogen can help to visualize the pellet and improve recovery. However, do not use nucleic acids as carriers if they will interfere with downstream applications. |
| Pipetting Errors | Inaccurate pipetting of the spike-in can lead to inconsistent results. Calibrate your pipettes regularly. When adding the spike-in, ensure the tip is below the surface of the sample liquid. |
Experimental Workflow for m6A Quantification
The following diagram illustrates a typical workflow for the quantification of m6A using an SIL-IS. Issues at any of these stages can lead to low recovery.
Caption: Figure 1: A generalized workflow for the quantification of N6-Methyladenosine (m6A) using a stable isotope-labeled internal standard.
Issue 2: Low Recovery During LC-MS Analysis
If you observe a low signal for your internal standard during the mass spectrometry analysis, the issue may be related to matrix effects or problems with the LC-MS system.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Matrix Effects (Ion Suppression) | Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard.[5][12] To mitigate this, improve sample cleanup, for example, by using solid-phase extraction (SPE). You can also optimize the chromatographic separation to separate the analyte and internal standard from the interfering compounds.[5] |
| Poor Co-elution of Analyte and IS | The internal standard must co-elute with the analyte for effective normalization. While 13C-labeled standards generally co-elute well, significant differences in retention time can occur. If this is observed, investigate the chromatographic conditions (e.g., gradient, column chemistry). |
| LC System Issues | A blockage in the LC system, a partially clogged injector, or a failing pump can lead to inconsistent sample injection and low signal.[4] Perform routine maintenance on your LC system. |
| Mass Spectrometer Settings | Incorrect mass spectrometer settings (e.g., collision energy, source temperature) can lead to poor ionization and fragmentation. Optimize the MS parameters for both the analyte and the internal standard. |
Troubleshooting Logic for Low Internal Standard Recovery
This diagram outlines a logical approach to diagnosing the cause of low this compound recovery.
Caption: Figure 2: A decision tree to guide the troubleshooting process for low internal standard recovery.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects by comparing the signal of the internal standard in a neat solution to its signal in a post-extraction sample.[5]
-
Prepare a Neat Solution: Dilute the this compound spike-in to its final working concentration in the mobile phase or reconstitution solvent.
-
Prepare a Post-Extraction Spiked Sample: a. Process a blank sample (a sample matrix that does not contain the analyte, e.g., from a control cell line or tissue) through the entire sample preparation workflow (RNA isolation, digestion, etc.). b. After the final step (e.g., before drying down for reconstitution), add the this compound spike-in to this extracted blank matrix at the same final concentration as the neat solution.
-
Analysis: Analyze both the neat solution and the post-extraction spiked sample by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 indicates minimal matrix effect.
-
Protocol 2: Enzymatic Digestion of RNA to Nucleosides
This is a general protocol for the digestion of RNA into nucleosides for LC-MS analysis.[10][13][14]
-
To 100-200 ng of RNA in an RNase-free tube, add the following:
-
Nuclease P1 (e.g., 1 U)
-
Ammonium Acetate Buffer (10 mM, pH 5.3)
-
Bring the total volume to 25 µL with nuclease-free water.
-
-
Incubate at 42°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase (e.g., 1 U) and the corresponding buffer.
-
Incubate at 37°C for an additional 2 hours.
-
The sample is now ready for cleanup or direct injection into the LC-MS system, depending on your workflow.
Disclaimer: These protocols are intended as a guide. You may need to optimize them for your specific experimental conditions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. myadlm.org [myadlm.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. youtube.com [youtube.com]
- 10. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
Technical Support Center: Optimizing Liquid Chromatography Separation of Adenosine and N6-methyladenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) separation of adenosine and N6-methyladenosine (m6A).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of adenosine and m6A, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor or No Retention of Adenosine and m6A on a C18 Column
-
Question: Why are my adenosine and m6A peaks eluting at or near the void volume with no retention on my C18 column?
-
Answer: Adenosine and m6A are polar molecules. Traditional C18 columns are nonpolar and may not provide sufficient retention for highly polar analytes, leading to their early elution.
-
Solution 1: Switch to a More Polar Stationary Phase. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of polar compounds.[1] HILIC columns utilize a polar stationary phase with a high organic content mobile phase, promoting the retention of polar molecules.
-
Solution 2: Employ a Mixed-Mode Column. Mixed-mode chromatography combines reversed-phase and ion-exchange mechanisms, which can enhance the retention of polar and charged analytes.
-
Solution 3: Use Ion-Pairing Agents. Adding an ion-pairing reagent to the mobile phase can increase the retention of charged polar molecules on a C18 column. However, this can complicate method development and may not be compatible with mass spectrometry (MS).[2]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My adenosine and/or m6A peaks are showing significant tailing/fronting/splitting. What could be the cause and how can I fix it?
-
Answer: Poor peak shape can arise from several factors, including secondary interactions with the stationary phase, column overload, or issues with the injection solvent.
-
Cause 1: Secondary Interactions (Tailing). Residual silanol groups on silica-based columns can interact with the basic amine groups in adenosine and m6A, causing peak tailing.
-
Solution: Use a column with end-capping to minimize silanol interactions. Operating the mobile phase at a lower pH (e.g., with formic acid) can protonate the silanols and reduce these interactions.
-
-
Cause 2: Column Overload (Fronting). Injecting too much sample can saturate the stationary phase, leading to peak fronting.[3]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Cause 3: Injection Solvent Mismatch (Splitting/Distortion) in HILIC. In HILIC, injecting a sample dissolved in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause peak distortion.[4][5]
-
Solution: Dissolve the sample in a solvent with a similar or weaker elution strength than the initial mobile phase conditions (i.e., high acetonitrile concentration).
-
-
Issue 3: Co-elution or Poor Resolution Between Adenosine and m6A
-
Question: I am unable to baseline separate adenosine and m6A. How can I improve the resolution?
-
Answer: Achieving good resolution between the structurally similar adenosine and m6A requires careful optimization of chromatographic conditions.
-
Solution 1: Optimize the Mobile Phase Gradient. A shallower gradient can increase the separation time and improve resolution. Experiment with different gradient profiles to find the optimal separation window.
-
Solution 2: Adjust Mobile Phase pH. The charge state of adenosine and m6A can be influenced by the mobile phase pH. Modifying the pH can alter their retention times differently, potentially improving separation.
-
Solution 3: Change the Organic Modifier. Switching between acetonitrile and methanol can alter the selectivity of the separation, as they have different interactions with the stationary phase and the analytes.
-
Solution 4: Evaluate Different Column Chemistries. As mentioned, HILIC or mixed-mode columns can offer different selectivity compared to C18 columns and may provide better resolution for this specific pair of analytes.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an LC-MS method for adenosine and m6A?
A1: A common and effective approach is to use a HILIC column with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) with a gradient elution.[1] This combination generally provides good retention and peak shape for these polar compounds and is compatible with mass spectrometry.
Q2: What are the typical mass transitions (m/z) for detecting adenosine and m6A by LC-MS/MS?
A2: For targeted quantitative analysis using tandem mass spectrometry (MS/MS), the following precursor to product ion transitions are commonly monitored in positive ion mode:
Q3: How can I prevent contamination and background signals in my LC-MS analysis?
A3: Background signals from adenosine and m6A can be a concern due to their prevalence in biological systems and potential for environmental contamination.
-
Use high-purity solvents and reagents (LC-MS grade).
-
Ensure thorough cleaning of the LC system between analyses.
-
Analyze a "blank" sample (injection of the mobile phase or sample solvent) to identify any background signals that need to be subtracted from the sample data.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Adenosine and m6A Separation
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | HILIC (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 40% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Adenosine (A) MRM | 268.1 → 136.0 |
| m6A MRM | 282.1 → 150.0 |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Poor/No Retention | Analyte too polar for C18 column | - Switch to HILIC or mixed-mode column. - Use ion-pairing agents (with caution for MS). |
| Peak Tailing | Secondary silanol interactions | - Use an end-capped column. - Lower mobile phase pH. |
| Peak Fronting | Column overload | - Reduce sample concentration or injection volume. |
| Peak Splitting (HILIC) | Injection solvent stronger than mobile phase | - Dissolve sample in a solvent with high organic content. |
| Poor Resolution | Insufficient separation between analytes | - Optimize mobile phase gradient. - Adjust mobile phase pH. - Try a different organic modifier. - Test a different column chemistry. |
Experimental Protocols
Protocol 1: Sample Preparation from RNA
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol extraction followed by isopropanol precipitation).
-
mRNA Enrichment (Optional but Recommended): To reduce interference from abundant non-coding RNAs, enrich for mRNA using oligo(dT)-magnetic beads.[6]
-
RNA Digestion: Digest 100-200 ng of RNA to nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
Protein Removal: Precipitate proteins by adding a high concentration of organic solvent (e.g., acetonitrile) and centrifuge.
-
Sample Dilution: Dilute the supernatant containing the nucleosides in an appropriate solvent for LC-MS analysis (e.g., 95% acetonitrile for HILIC).
Visualizations
Caption: Experimental workflow for adenosine and m6A quantification.
Caption: Troubleshooting decision tree for LC separation issues.
References
- 1. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Digestion of RNA to Nucleosides
Welcome to our technical support center for the enzymatic digestion of RNA to nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to ensure successful RNA digestion?
A1: A successful RNA digestion begins with high-quality, intact RNA. It is crucial to work in an RNase-free environment to prevent RNA degradation before the experiment begins.[1] All work surfaces, pipettes, and plasticware should be decontaminated.[1] The use of RNase inhibitors is also recommended, especially during RNA isolation and purification, to protect against any contaminating RNases.[2][3]
Q2: Which enzymes are required for the complete digestion of RNA into nucleosides?
A2: A combination of enzymes is typically necessary for the complete hydrolysis of RNA into individual nucleosides. The process generally involves:
-
Endonucleases: Such as Nuclease P1 or Benzonase, to break down the RNA into smaller fragments or mononucleotides.[4][5]
-
Phosphodiesterases (e.g., Snake Venom Phosphodiesterase): To cleave the remaining phosphodiester bonds and release 5'-mononucleotides.
-
Alkaline Phosphatase: To remove the 5'-phosphate group from the mononucleotides, yielding the final nucleoside products.[4][5][6]
Q3: What is the difference between a one-step and a two-step digestion protocol?
A3:
-
Two-step protocol: This traditional method first uses an endonuclease like Nuclease P1 at an acidic pH to generate 5'-mononucleotides. In the second step, the pH is raised, and alkaline phosphatase is added to dephosphorylate the nucleotides to nucleosides.[4][5]
-
One-step protocol: This approach combines all enzymes (e.g., Benzonase, phosphodiesterase, and alkaline phosphatase) in a single reaction mixture, typically at a neutral or slightly alkaline pH.[4][5] This method is often faster and more convenient.
Q4: Can modified nucleosides in RNA inhibit digestion?
A4: Yes, certain RNA modifications can hinder the activity of specific nucleases. For example, Nuclease P1 is known to be inhibited by 2'-O-methylated pyrimidines and other modifications.[4][5] Benzonase is also intolerant to most base modifications and cannot cleave phosphodiester bonds with a 2'-O-methylated ribose.[4][5] Therefore, it is essential to choose a combination of enzymes that can effectively digest the specific type of modified RNA you are working with.
Troubleshooting Guide
Problem 1: Incomplete RNA Digestion
Symptoms:
-
Low yield of expected nucleosides.
-
Presence of di- or oligonucleotides in the final sample, detectable by mass spectrometry.
-
Inconsistent quantification results between replicates.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Enzyme Activity | Ensure enzymes have been stored correctly at -20°C and have not undergone multiple freeze-thaw cycles.[7] Test enzyme activity with a control substrate. |
| Presence of Inhibitors | Contaminants from RNA purification kits (e.g., salts, ethanol) can inhibit enzyme activity.[8] Ensure complete removal of any residual ethanol or isopropanol after RNA precipitation.[9] If necessary, perform an additional cleanup step. |
| Incorrect Reaction Conditions | Verify the pH and composition of your reaction buffer. Use the recommended buffer for the specific enzymes you are using.[10][11] Ensure the incubation temperature is optimal for all enzymes in the reaction. |
| Insufficient Incubation Time | Digestion times can vary depending on the RNA source and concentration. For complex or double-stranded RNA, digestion may take up to 3 hours to reach completion.[12] Perform a time-course experiment to determine the optimal digestion time for your specific sample. |
| Enzyme Incompatibility with Modified Nucleosides | As mentioned in the FAQs, some nucleases are inhibited by certain RNA modifications.[4][5] If you suspect this is the case, consider using a different combination of enzymes or a commercial kit specifically designed for modified RNA. |
Problem 2: Alteration of Nucleosides During Sample Preparation
Symptoms:
-
Detection of unexpected modified nucleosides.
-
Under-quantification of certain modifications and over-quantification of others. For example, the underestimation of m¹A and the false-positive detection of m⁶A.[4][5]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| pH Instability of Modified Nucleosides | Some modified nucleosides are chemically unstable at certain pH values. For instance, m¹A can undergo a Dimroth rearrangement to m⁶A at a mild alkaline pH.[4][5] Carefully consider the pH of your digestion buffer based on the modifications you are studying. An acidic pH might be preferable for some modifications, while others are more stable under alkaline conditions.[5] |
| Deamination of Nucleosides | Deamination of adenosine or cytidine modifications can lead to the formation of naturally occurring inosine or uridine modifications, respectively, which can skew quantification results.[5] |
| Adsorption of Nucleosides during Filtration | After digestion, enzymes are often removed using molecular weight cutoff (MWCO) filters. Some modified nucleosides can adsorb to the filter material, leading to their loss and under-quantification.[4][5] Test for recovery of standards to ensure your filtration method is not introducing bias. |
Problem 3: Issues with Downstream Analysis (LC-MS)
Symptoms:
-
Poor chromatographic peak shape.
-
Ion suppression or enhancement in the mass spectrometer.
-
Inaccurate quantification due to matrix effects.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| High Salt Content in the Sample | High salt concentrations from buffers can interfere with mass spectrometry analysis by forming adducts with nucleosides (e.g., sodium or potassium adducts) and causing ion suppression.[4] Desalt the sample before LC-MS analysis if necessary. |
| Glycerol from Enzyme Storage Buffers | The glycerol in enzyme storage buffers can cause ion suppression in the mass spectrometer.[9] Keep the volume of enzyme added to the reaction to a minimum (less than 10% of the total reaction volume) to avoid high glycerol concentrations.[10] |
| Co-elution of Isomeric Nucleosides | Positional isomers of modified nucleosides (e.g., m³C, m⁴C, and m⁵C) can have the same mass and may be difficult to separate chromatographically, leading to misidentification.[13] Optimize your liquid chromatography method to achieve baseline separation of critical isomers. |
Experimental Protocols
One-Step Enzymatic Digestion of RNA for LC-MS Analysis
This protocol is adapted for the digestion of total RNA to nucleosides for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified RNA sample
-
Nuclease P1 (from Penicillium citrinum)
-
Snake Venom Phosphodiesterase I
-
Bacterial Alkaline Phosphatase
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
RNase-free water
-
Molecular weight cutoff filters (e.g., 10 kDa) for enzyme removal (optional)
Procedure:
-
In an RNase-free microcentrifuge tube, prepare the digestion reaction by adding the following components:
-
1-5 µg of purified RNA
-
2 µL of 10X Reaction Buffer
-
1 µL of Nuclease P1 (e.g., 50 U/µL)
-
1 µL of Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL)
-
1 µL of Bacterial Alkaline Phosphatase (e.g., 50 U/µL)
-
RNase-free water to a final volume of 20 µL
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours.
-
(Optional) To remove the enzymes, which can interfere with downstream analysis, use a 10 kDa molecular weight cutoff filter. Centrifuge the reaction mixture according to the filter manufacturer's instructions. Collect the filtrate containing the nucleosides.
-
The resulting nucleoside mixture is now ready for analysis by LC-MS. If not analyzing immediately, store the samples at -20°C or -80°C.
Visualizations
Caption: General workflow for the enzymatic digestion of RNA to nucleosides for LC-MS analysis.
Caption: A decision tree for troubleshooting incomplete RNA digestion.
Caption: Major classes of errors in RNA nucleoside analysis.[4][5]
References
- 1. Quantification of mRNA cap-modifications by means of LC-QqQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNase Inhibitor [qiagen.com]
- 3. watchmakergenomics.com [watchmakergenomics.com]
- 4. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY01498B [pubs.rsc.org]
- 7. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Preventing RNA degradation during sample preparation for m6A analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent RNA degradation during sample preparation for N6-methyladenosine (m6A) analysis.
This guide addresses specific issues that can arise during RNA extraction, leading to sample degradation.
| Problem | Potential Cause | Solution |
| Low RNA Integrity Number (RIN) value (e.g., < 7.0) | 1. Endogenous RNases: RNases present within the sample itself were not inactivated quickly enough after sample collection[1][2].2. Exogenous RNase Contamination: RNases were introduced from the environment, equipment, or the researcher during the extraction process[2][3][4].3. Improper Sample Storage: The sample was not stored at the correct temperature, or it underwent repeated freeze-thaw cycles[1][5][6]. | 1. Immediately after collection, either flash-freeze the sample in liquid nitrogen or submerge it in an RNA stabilization reagent like RNAlater™[1][7][8].2. Designate a specific RNase-free workspace. Use certified RNase-free tips, tubes, and reagents. Always wear gloves and change them frequently. Clean all surfaces and equipment with RNase-deactivating agents[1][4][9].3. For long-term storage, keep samples at -80°C[2][4][5]. Prepare single-use aliquots to avoid the damaging effects of repeated freezing and thawing[1][5]. |
| Visible Smearing on an Agarose Gel | 1. Severe RNA Degradation: The distinct 28S and 18S ribosomal RNA bands have been degraded into a smear of various smaller fragments[10].2. Delayed Sample Processing: A significant delay between sample collection and stabilization or extraction allowed RNases to act[1][11]. | 1. Repeat the extraction with a fresh sample, ensuring immediate and proper stabilization post-collection[2].2. Minimize the processing time between harvesting the sample and inactivating RNases with a lysis buffer or stabilization reagent[1]. Work quickly and keep samples on ice at all times[1][4]. |
| Low or No RNA Yield | 1. Incomplete Cell Lysis: The disruption and homogenization of the sample were insufficient to release all the cellular contents[2].2. RNA Degradation: The RNA was degraded during the process, leading to a loss of quantifiable material[2]. | 1. Choose a disruption method appropriate for your sample type (e.g., grinding in liquid nitrogen for tissues, using bead mills) and ensure complete homogenization in the lysis buffer[1][2].2. Re-evaluate the entire workflow for potential sources of RNase contamination and ensure samples are kept cold[2]. |
| A260/A280 Ratio is Below 1.8 | 1. Phenol or Protein Contamination: Residual phenol from the extraction or incomplete protein removal can interfere with absorbance readings and downstream applications. | 1. During phenol-chloroform extraction, be careful not to transfer any of the interphase or organic phase when collecting the aqueous (RNA-containing) phase.2. Ensure complete protein denaturation and precipitation. A combination of TRIzol-based lysis followed by column purification can improve purity[9][12]. |
Logical Troubleshooting Workflow
The following diagram illustrates the logical steps to diagnose and solve RNA degradation issues.
References
- 1. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 2. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 3. Ribonuclease Inhibitors (RNase Inhibitors) | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. RNA Extraction, Handling, and Storage - Nordic Biosite [nordicbiosite.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 7. The Basics: RNA Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Tips for Ensuring High-Quality RNA Extraction [visikol.com]
- 9. biocompare.com [biocompare.com]
- 10. youtube.com [youtube.com]
- 11. The Impact of Blood Sample Processing on Ribonucleic Acid (RNA) Sequencing [mdpi.com]
- 12. An optimized method for high-quality RNA extraction from distinctive intrinsic laryngeal muscles in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
Solutions for peak tailing and asymmetry in nucleoside chromatography.
Welcome to our technical support center for nucleoside chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the analysis of nucleosides, with a particular focus on peak tailing and asymmetry.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in nucleoside chromatography?
Peak tailing in nucleoside chromatography, where the peak's trailing edge is broader than the leading edge, can stem from several factors. The primary causes include secondary interactions between the nucleosides and the stationary phase, issues with the mobile phase, column problems, and improper instrument setup.[1][2][3] Specifically, interactions of the phosphate groups in nucleotides or polar functional groups on nucleosides with active sites on the column, such as residual silanols or metal contaminants, are frequent culprits.[3][4][5]
Q2: How does the mobile phase pH affect peak shape for nucleosides?
The pH of the mobile phase is a critical parameter that significantly influences the retention and peak shape of nucleosides.[6][7][8] Since nucleosides and their derivatives contain ionizable functional groups, the mobile phase pH dictates their charge state. Operating at a pH close to a compound's pKa can lead to the presence of both ionized and unionized forms, resulting in peak distortion, splitting, or tailing.[9] For basic nucleosides, a lower pH can improve peak symmetry by minimizing interactions with acidic silanol groups on the silica-based stationary phase.[1][10] Conversely, for some applications, using a high pH mobile phase can also enhance peak shape and sensitivity.[11]
Q3: Can the injection solvent or sample matrix cause peak asymmetry?
Yes, both the injection solvent and the sample matrix can lead to asymmetrical peaks.[10] Injecting a sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause band broadening and peak distortion.[12] Similarly, complex sample matrices, such as those from biological extracts, may contain components that interact with the stationary phase or the analytes, leading to peak tailing.[1][13] Proper sample preparation, such as solid-phase extraction (SPE), can help remove these interfering substances.[1]
Q4: When should I suspect that my column is the source of the problem?
If you observe that all peaks in your chromatogram are tailing, it could indicate a physical problem with the column, such as a partially blocked inlet frit or a void at the column inlet.[1][2] Over time, column performance naturally degrades, which can manifest as increased peak tailing.[10] If troubleshooting the mobile phase and sample does not resolve the issue, replacing the column is a reasonable next step.[10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing and asymmetry in your nucleoside chromatography experiments.
Issue 1: Peak Tailing for a Single or a Few Nucleosides
This often points to a chemical interaction between the specific analyte(s) and the stationary phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: The interaction between basic functional groups on nucleosides and acidic silanol groups on the silica stationary phase is a common cause of tailing.[1][14][15]
-
Metal Chelation: Nucleosides and especially nucleotides with phosphate groups can chelate with trace metal ions present in the stationary phase, frits, or other stainless steel components of the HPLC system, leading to severe peak tailing.[4][5][12]
-
Solution: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a low concentration (e.g., 0.1-0.5 mM) to sequester the metal ions. Using columns with low metal content or PEEK-lined hardware can also be beneficial.[17]
-
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of a nucleoside, both its ionized and non-ionized forms will be present, causing distorted peaks.[9]
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[16]
-
Issue 2: All Peaks in the Chromatogram are Tailing
This typically suggests a more general problem with the chromatographic system or the column itself.
Potential Causes and Solutions:
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to universal peak tailing.[1][2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.[1][10]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing.[13]
-
Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly made to avoid dead volume.
-
Data Summary
Table 1: Mobile Phase pH Adjustment for Improved Peak Symmetry
| Analyte Type | Common Issue | Recommended pH Range | Rationale |
| Basic Nucleosides | Interaction with silanols | 2.5 - 4.0 | Suppresses ionization of acidic silanol groups on the stationary phase.[1][3] |
| Acidic Nucleosides | Analyte ionization | > 1.5-2 pH units from pKa | Ensures the analyte is in a single, consistent ionic state.[16] |
| Nucleotides | Metal Chelation | Variable, consider additives | pH can influence chelation; adding a chelating agent is often more effective.[4][5] |
Table 2: Common Mobile Phase Additives to Reduce Peak Tailing
| Additive | Typical Concentration | Target Problem | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Secondary silanol interactions | Acts as an ion-pairing agent and lowers the mobile phase pH.[16] |
| Formic Acid | 0.1% | Secondary silanol interactions | Lowers mobile phase pH to suppress silanol activity.[18] |
| Ammonium Formate/Acetate | 5 - 20 mM | Inconsistent pH, secondary interactions | Acts as a buffer to maintain a stable pH and can mask some silanol interactions.[2][6] |
| Triethylamine (TEA) | 0.05 - 0.1% | Secondary silanol interactions | Competitively binds to active silanol sites, reducing their interaction with basic analytes.[16][19] |
| EDTA | 0.1 - 0.5 mM | Metal Chelation | Forms stable complexes with metal ions, preventing them from interacting with analytes.[20] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with a Chelating Agent
-
Objective: To prepare a mobile phase containing EDTA to mitigate peak tailing caused by metal chelation.
-
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile or methanol)
-
Buffer salts (e.g., ammonium acetate)
-
EDTA (disodium salt)
-
pH meter
-
0.22 µm filter
-
-
Procedure:
-
Prepare the aqueous portion of the mobile phase. For a 1 L solution, dissolve the appropriate amount of buffer salt in approximately 900 mL of HPLC-grade water.
-
Add the desired amount of EDTA. For a 0.1 mM final concentration, add 37.2 mg of EDTA disodium salt dihydrate.
-
Stir the solution until all components are fully dissolved.
-
Adjust the pH to the desired value using a suitable acid or base (e.g., formic acid or ammonium hydroxide).
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the aqueous mobile phase through a 0.22 µm filter.
-
Prepare the final mobile phase by mixing the aqueous portion with the organic solvent in the desired ratio.
-
Degas the mobile phase before use.
-
Protocol 2: Column Flushing and Regeneration
-
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
-
Materials:
-
A series of HPLC-grade solvents of varying polarity (e.g., water, methanol, acetonitrile, isopropanol).
-
-
Procedure (for Reversed-Phase Columns):
-
Disconnect the column from the detector.
-
Flush the column with the mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:water with buffer, flush with 50:50 acetonitrile:water).
-
Flush with 100% HPLC-grade water for at least 30 minutes at a low flow rate.
-
Sequentially flush the column with solvents of increasing elution strength. A typical sequence is:
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
-
Flush with each solvent for at least 10-15 column volumes.
-
To re-equilibrate the column, reverse the flushing sequence, ending with the initial mobile phase composition.
-
Equilibrate the column with the analytical mobile phase until a stable baseline is achieved.
-
Visual Troubleshooting Workflows
Caption: A decision tree for troubleshooting peak tailing in nucleoside chromatography.
Caption: Workflow for mobile phase optimization to improve peak shape.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. uhplcs.com [uhplcs.com]
- 14. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. youtube.com [youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chemistry.beloit.edu [chemistry.beloit.edu]
How to resolve isomeric interferences in m6A analysis.
Welcome to the technical support center for N6-methyladenosine (m⁶A) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges, with a specific focus on isomeric interferences.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric interferences in m⁶A analysis?
A1: The most prevalent challenge in accurately quantifying m⁶A is the presence of other methylated adenosine isomers that can be difficult to distinguish, especially when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Key isomers and related compounds that cause interference include:
-
N1-methyladenosine (m¹A): A structural isomer of m⁶A.
-
N⁶,2'-O-dimethyladenosine (m⁶Am): Often found at the 5' cap of mRNA, this molecule can be difficult to separate from internal m⁶A.[1]
-
N⁶,N⁶-dimethyladenosine (m⁶,⁶A): Another adenosine derivative that can pose analytical challenges.[3]
-
Inosine (I): While not an isomer, inosine results from adenosine deamination and can be present in samples, requiring accurate quantification to avoid skewing adenosine-related measurements.[1]
These molecules can have identical or very similar mass-to-charge ratios (m/z), leading to co-elution and potential misidentification during mass spectrometry analysis.[3]
Q2: My LC-MS/MS results show an m⁶A signal in my negative control (e.g., an FTO/ALKBH5 knockout). What could be the cause?
A2: This is a classic sign of isomeric interference. While you may have successfully eliminated the enzymes that remove m⁶A, other isomers like m¹A or m⁶Am may still be present.[2][4] Standard LC-MS/MS methods may not be able to distinguish these isomers from a true m⁶A signal, leading to false positives.[3] To confirm, you will need to employ specialized separation or digestion techniques.
Q3: How can I differentiate between internal m⁶A and 5' cap-adjacent m⁶Am?
A3: Distinguishing internal m⁶A from cap-adjacent m⁶Am is critical for understanding their distinct biological roles. The primary method involves enzymatic treatment prior to LC-MS/MS analysis. A common strategy uses Nuclease P1, which digests RNA into mononucleotides but leaves the 5' cap structure intact. By comparing the results of samples treated with different enzymes, one can quantify internal versus cap-associated modifications.[1]
Troubleshooting Guides
Issue 1: Inaccurate m⁶A Quantification Due to Co-elution of Isomers
This guide provides methods to improve the chromatographic separation of m⁶A from its isomers.
Symptoms:
-
Broad or shouldered peaks for m⁶A in your chromatogram.
-
Inconsistent quantification results across technical replicates.
-
Detection of "m⁶A" in samples where it is expected to be absent.
Solution: Optimize Liquid Chromatography
Different chromatography columns and conditions can resolve isomers that co-elute under standard setups.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (e.g., ODS, PFP) columns separate isomers based on different chemical properties.
Table 1: Comparison of Chromatographic Methods for Adenosine Isomer Separation
| Feature | HILIC Column | Reversed-Phase (PFP/ODS) Column |
| Separation Principle | Partitions analytes based on polarity. | Separates analytes based on hydrophobicity. |
| Typical Elution Order | m⁶A / m²A / m¹A | m¹A / m²A / m⁶A |
| Resolution | Can achieve baseline separation for m⁶,⁶A and f⁶A. | May result in co-elution of m²A and m⁶A.[3] |
| Best For | Resolving a broad range of adenosine derivatives. | Separating m¹A from other isomers. |
Data compiled from[3].
Experimental Protocol: LC-MS/MS for Isomer Separation
This protocol provides a general framework. Specifics should be optimized for your instrument.
-
Sample Preparation: a. Isolate total RNA or mRNA from your samples. Ensure high purity. b. Digest 1-5 µg of RNA into nucleosides using Nuclease P1 followed by alkaline phosphatase.[4][5]
-
Chromatography (Example using a PFP Column): a. Column: A pentafluorophenyl (PFP) column. b. Mobile Phase A: 0.1% formic acid in water.[3] c. Mobile Phase B: Acetonitrile with 0.1% formic acid.[3] d. Gradient: Develop a gradient that effectively separates m¹A, m²A, and m⁶A. A shallow gradient often improves resolution. e. Flow Rate: Typically 200-400 µL/min.
-
Mass Spectrometry: a. Mode: Positive ion mode. b. Analysis: Use Multiple Reaction Monitoring (MRM). c. Transitions: Monitor specific precursor-to-product ion transitions. For monomethylated adenosines (m⁶A, m¹A, m²A), this is typically m/z 282.1 → 150.[3] For m⁶,⁶A, use m/z 296.1 → 164.[3]
-
Data Analysis: a. Compare the retention times of peaks in your samples to those of pure analytical standards for each isomer. b. Quantify based on the area under the curve for the correctly identified peak.
Workflow for Chromatographic Resolution of Isomers
Caption: Workflow for resolving m⁶A isomers using optimized liquid chromatography followed by mass spectrometry.
Issue 2: Differentiating Internal m⁶A from 5' Cap m⁶Am
This guide outlines an enzymatic approach to selectively quantify internal m⁶A.
Symptoms:
-
Uncertainty whether the detected m⁶A signal originates from internal sites or the 5' cap.
-
Overestimation of total internal m⁶A levels.
Solution: Differential Nuclease Digestion
This strategy relies on the specific activity of Nuclease P1, which cannot cleave the cap structure. By comparing a total digest to a P1-only digest, the contribution of m⁶Am can be inferred.
Experimental Protocol: Distinguishing m⁶A and m⁶Am
-
Sample Splitting: Divide your purified RNA sample into two aliquots.
-
Aliquot A (Total Nucleoside Digestion): a. Treat the RNA with a cocktail of nucleases (e.g., Nuclease P1, snake venom phosphodiesterase) and alkaline phosphatase to digest all RNA, including the cap, into individual nucleosides. b. Analyze via LC-MS/MS. This measurement represents (m⁶A + m⁶Am).
-
Aliquot B (Internal Nucleoside Digestion): a. Treat the RNA with Nuclease P1 alone, followed by alkaline phosphatase.[1] This digests the internal RNA into mononucleotides but leaves the m⁶Am-containing cap structure intact.[1] b. Analyze via LC-MS/MS. This measurement primarily represents internal m⁶A.
-
Quantification: a. Internal m⁶A: Quantify directly from Aliquot B. b. Cap m⁶Am: Subtract the m⁶A value from Aliquot B from the total value in Aliquot A.
Logical Diagram for Differentiating m⁶A and m⁶Am
Caption: Decision workflow illustrating the use of differential enzymatic digestion to quantify internal m⁶A and cap m⁶Am separately.
Issue 3: Low Confidence in m⁶A Site Identification by Antibody-Based Methods
This guide addresses the limitations of antibody-based approaches and suggests alternative, higher-resolution methods.
Symptoms:
-
High false-positive rates from MeRIP-seq (m⁶A-seq).[6]
-
Difficulty confirming m⁶A at single-nucleotide resolution.
-
Batch-to-batch variability due to antibody performance.[7]
Solution: Employ Antibody-Independent, High-Resolution Techniques
To overcome the limitations of antibody specificity, several chemical labeling and enzyme-based methods have been developed that provide single-nucleotide resolution.
Table 2: Comparison of High-Resolution m⁶A Detection Methods
| Method | Principle | Advantages | Limitations |
| m⁶A-SEAL | Selective chemical labeling of m⁶A, inducing mutations during reverse transcription.[7] | Antibody-free, provides single-nucleotide resolution. | Requires specific chemical probes and optimization. |
| m⁶A-SAC-seq | Selective allyl labeling of m⁶A by a specific methyltransferase, followed by chemical treatment that causes mutations.[8][9] | High resolution, provides stoichiometric information, requires very low (~30 ng) RNA input.[8] | Involves multiple enzymatic and chemical steps. |
| MAZTER-seq | Uses an m⁶A-sensitive endonuclease (MazF) that cleaves unmethylated 'ACA' motifs but not 'm⁶ACA'.[6] | Single-base resolution, allows for quantification of methylation rates. | Limited to the specific 'ACA' sequence context.[6] |
| Nanopore Direct RNA Sequencing | Detects m⁶A directly by analyzing disruptions in the ionic current as a native RNA strand passes through a nanopore.[6][10] | Antibody- and enzyme-free, provides information on full-length transcripts and modifications simultaneously. | Requires specialized equipment and advanced bioinformatic algorithms for accurate detection.[10] |
References
- 1. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 5. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic comparison of tools used for m6A mapping from nanopore direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 8. Detection of m6A RNA modifications at single-nucleotide resolution using m6A-selective allyl chemical labeling and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Best practices for storing and handling N6-Methyladenosine-13C3.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling N6-Methyladenosine-13C3. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid form, storage at 4°C under a nitrogen atmosphere is recommended. When dissolved in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month, also under a nitrogen atmosphere.[1][2] To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes.[1][2]
Q2: How should I handle this compound in the laboratory?
A2: this compound should be handled with standard laboratory safety precautions. This includes wearing protective gloves, eye protection, and a lab coat.[3][4] It is important to avoid breathing in dust or fumes.[3][4] In case of skin contact, wash the area thoroughly with soap and water.[3] If skin irritation or a rash occurs, seek medical attention, as it may cause an allergic skin reaction.[3][4]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in both dimethyl sulfoxide (DMSO) and water. The solubility in DMSO is greater than or equal to 31 mg/mL.[1] It is recommended to use newly opened DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1] The solubility in water is 5.56 mg/mL, which can be aided by ultrasonication and warming to 60°C.[1]
Q4: What is the stability of this compound?
A4: this compound is chemically stable under standard ambient conditions (room temperature).[4][5] However, it is incompatible with strong oxidizing agents and heat, which can lead to degradation.[5] When stored as a solution at -80°C, it is stable for up to six months.[1][2]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
-
Question: I am having trouble dissolving this compound, or it is precipitating out of solution. What should I do?
-
Answer:
-
Verify Solvent Quality: If using DMSO, ensure it is fresh and not hygroscopic, as absorbed water can reduce solubility.[1]
-
Aid Dissolution in Water: If dissolving in water, use ultrasonication and gentle warming up to 60°C to facilitate dissolution.[1]
-
Check Concentration: Ensure you are not exceeding the solubility limits (≥ 31 mg/mL in DMSO, 5.56 mg/mL in water).[1]
-
pH of the Solution: Although not specified for this compound, the pH of aqueous solutions can sometimes affect the solubility of similar molecules. You could try adjusting the pH slightly, but this should be done with caution as it may affect your experiment.
-
Issue 2: Inconsistent Experimental Results
-
Question: My experimental results are not consistent when using this compound. What could be the cause?
-
Answer:
-
Improper Storage: Inconsistent results can arise from degradation of the compound due to improper storage. Ensure that both solid and dissolved forms are stored at the recommended temperatures and under a nitrogen atmosphere.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2]
-
Pipetting Errors: Given the small quantities often used in experiments, ensure accurate and calibrated pipettes are used for preparing solutions and adding the compound to your experimental setup.
-
Cell Culture Conditions: If you are using this compound in cell culture, variations in cell density, passage number, or media composition can all contribute to inconsistent results. Standardize these parameters as much as possible.
-
Issue 3: Interpreting Mass Spectrometry Data
-
Question: I am analyzing my samples with mass spectrometry. How do I correctly identify and quantify this compound?
-
Answer:
-
Monitor Correct Transitions: For targeted quantitative analysis of N6-methyladenosine, the mass-to-charge ratio (m/z) transition of 282.1→150.0 is typically monitored.[6] For a 13C3 labeled version, you will need to adjust the precursor ion m/z to account for the three heavier carbon atoms.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry.[3]
-
Fragmentation Pattern: Familiarize yourself with the expected fragmentation pattern of N6-methyladenosine to confirm the identity of the peak in your spectra.[7] The most abundant fragment ion for m6A is typically at m/z 150.0.[6]
-
Quantitative Data
| Parameter | Value | Solvent | Notes |
| Solubility | ≥ 31 mg/mL (109.83 mM) | DMSO | Use of newly opened DMSO is recommended.[1] |
| 5.56 mg/mL (19.70 mM) | H₂O | Requires ultrasonication and warming to 60°C.[1] | |
| Storage Stability (in solution) | 6 months | -80°C | Stored under nitrogen.[1][2] |
| 1 month | -20°C | Stored under nitrogen.[1][2] | |
| Mass Spec Transition (unlabeled) | m/z 282.1 → 150.0 | N/A | For targeted quantitative analysis.[6] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Equilibrate the vial of this compound to room temperature before opening.
-
For a 10 mM stock solution in DMSO, add the appropriate volume of high-quality, anhydrous DMSO to the vial. For example, to prepare a 10 mM stock from 1 mg of the compound (assuming a molecular weight of approximately 284.27 g/mol for the 13C3 version), you would add approximately 35.18 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, under a nitrogen atmosphere.[1][2]
Protocol 2: Metabolic Labeling of RNA in Cell Culture
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Culture your cells of interest to the desired confluency in standard growth medium.
-
Prepare a labeling medium by supplementing the growth medium with this compound. The final concentration will need to be determined empirically but can range from 1 µM to 100 µM.
-
Remove the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the labeling medium to the cells and incubate for the desired period (e.g., 24-48 hours). The incubation time will depend on the rate of RNA synthesis and turnover in your cell line.
-
After the labeling period, harvest the cells and isolate the total RNA or mRNA using a standard protocol.
-
The labeled RNA is now ready for downstream applications such as m6A immunoprecipitation followed by sequencing (m6A-seq) or mass spectrometry-based quantification.
Visualizations
Caption: The m6A regulatory pathway involves writers, erasers, and readers that control RNA fate.
Caption: A typical workflow for studying m6A using metabolic labeling with this compound.
References
- 1. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. m6A-label-seq: A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m6A-label-seq: A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Validation & Comparative
A Head-to-Head Battle of Isotopic Standards for Precise N6-Methyladenosine (m6A) Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal isotopic standard for accurate N6-methyladenosine (m6A) quantification. This report provides a detailed comparison of N6-Methyladenosine-13C3 and other commonly used isotopic standards, supported by experimental protocols and performance data.
The accurate quantification of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA, is crucial for understanding its role in a myriad of biological processes and its implications in various diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity. The precision of this technique heavily relies on the use of stable isotope-labeled internal standards. This guide delves into a comparative analysis of this compound against other isotopic standards, providing researchers with the necessary information to make an informed decision for their experimental needs.
The Gold Standard: Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is the benchmark for quantitative analysis of modified nucleosides.[1] This method involves spiking a known amount of a stable isotope-labeled version of the analyte (the internal standard) into the sample. Since the internal standard is chemically identical to the analyte of interest, it co-elutes during chromatography and is co-ionized in the mass spectrometer, effectively correcting for variations in sample preparation, chromatographic separation, and instrument response. The ratio of the signal from the endogenous analyte to that of the isotopic standard allows for precise and accurate quantification.
Comparing the Contenders: this compound vs. Other Isotopic Standards
The ideal isotopic internal standard should be of high isotopic purity, chemically stable, and exhibit no chromatographic separation from the unlabeled analyte. The most commonly employed stable isotopes for labeling nucleosides are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).
| Feature | This compound | Other Isotopic Standards (e.g., ¹⁵N-labeled m6A) |
| Isotopic Purity | Typically high, with minimal contribution from natural abundance isotopes. | Generally high, but the lower natural abundance of ¹⁵N (0.37%) compared to ¹³C (1.1%) can sometimes lead to less complex background signals.[] |
| Chemical Stability | ¹³C-C bonds are extremely stable and do not undergo exchange during sample processing or analysis.[3] | ¹⁵N-C bonds are also highly stable and suitable for use as internal standards. |
| Chromatographic Co-elution | The small mass difference between ¹³C and ¹²C results in negligible differences in physicochemical properties, ensuring excellent co-elution with the unlabeled analyte. | Similar to ¹³C, ¹⁵N labeling results in minimal changes to the molecule's properties, leading to good co-elution. |
| Potential for Metabolic Scrambling | In metabolic labeling experiments, ¹³C from precursors can potentially be incorporated into various positions, though the use of a synthesized, pre-labeled standard for spiking minimizes this risk. | Similar to ¹³C, metabolic labeling with ¹⁵N precursors can lead to scrambling. Using a synthesized standard is preferred. |
| Mass Difference | A +3 Da shift provides a clear separation from the endogenous analyte's isotopic envelope. | The mass shift depends on the number of ¹⁵N atoms incorporated (e.g., +5 Da for ¹⁵N₅-adenosine). A larger mass shift can be advantageous in reducing potential spectral overlap. |
Experimental Workflow for m6A Quantification using LC-MS/MS
The following outlines a general experimental workflow for the quantification of m6A in total RNA or mRNA using an isotopic internal standard.
Detailed Experimental Protocol
1. RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues using a commercially available kit or standard protocols.
-
For mRNA quantification, perform poly(A) selection to enrich for messenger RNA.[4]
-
Assess RNA quality and quantity using a spectrophotometer and/or microfluidic electrophoresis.
2. Sample Preparation:
-
To a defined amount of RNA (e.g., 1 µg), add a known quantity of the isotopic internal standard (e.g., this compound).
-
Perform enzymatic digestion to break down the RNA into individual nucleosides. This is typically a two-step process:
-
Nuclease P1 digestion: Incubate the RNA with nuclease P1 to hydrolyze the phosphodiester bonds, yielding 5'-mononucleotides.
-
Alkaline phosphatase treatment: Add alkaline phosphatase to remove the 5'-phosphate group, resulting in nucleosides.[]
-
-
After digestion, remove proteins by filtration or precipitation.
3. LC-MS/MS Analysis:
-
Separate the nucleosides using liquid chromatography. Reversed-phase chromatography is commonly used.
-
Perform mass spectrometry analysis in positive ion mode using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM).[5]
-
Set up specific transitions for both the endogenous (unlabeled) m6A and the heavy-labeled internal standard.
4. Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of both the endogenous m6A and the internal standard.
-
Calculate the ratio of the peak area of the endogenous m6A to the peak area of the internal standard.
-
Generate a standard curve by analyzing known concentrations of unlabeled m6A spiked with a constant amount of the internal standard.
-
Determine the concentration of m6A in the samples by interpolating the measured peak area ratios onto the standard curve.[]
The m6A Signaling Pathway: Writers, Readers, and Erasers
The levels of m6A are dynamically regulated by a set of proteins collectively known as "writers," "erasers," and "readers."
-
Writers: These are methyltransferase complexes that install the m6A modification onto adenosine residues within specific consensus sequences in RNA. The core writer complex consists of METTL3 and METTL14.
-
Erasers: These are demethylases that remove the m6A mark, making the modification reversible. FTO and ALKBH5 are the two known m6A erasers.
-
Readers: These are proteins that specifically recognize and bind to m6A-modified RNA, thereby mediating the downstream functional consequences of the modification, such as influencing mRNA stability, translation, and splicing. The YTH domain-containing proteins are a major family of m6A readers.
Conclusion
The use of stable isotope-labeled internal standards is indispensable for the accurate and precise quantification of N6-methyladenosine by LC-MS/MS. Both this compound and ¹⁵N-labeled m6A are excellent choices, with their high isotopic purity and chemical stability ensuring reliable results. While direct comparative performance data is limited, the principles of isotope dilution mass spectrometry suggest that either standard, when used correctly within a validated experimental workflow, will enable researchers to confidently investigate the dynamic world of the epitranscriptome. The provided experimental framework and understanding of the m6A regulatory pathway will further empower scientists in their pursuit of novel discoveries in this exciting field.
References
A Head-to-Head Battle: Cross-Validation of Direct RNA Sequencing and LC-MS for m6A Detection
For researchers, scientists, and drug development professionals navigating the complexities of epitranscriptomics, the accurate detection and quantification of N6-methyladenosine (m6A) is paramount. This guide provides a comprehensive comparison of two leading methodologies: site-specific m6A identification through direct RNA sequencing and global m6A quantification via liquid chromatography-mass spectrometry (LC-MS). We delve into the experimental protocols, present comparative data, and offer visualizations to clarify the workflows and their interplay.
The advent of direct RNA sequencing, particularly with platforms like Oxford Nanopore Technologies, has revolutionized the study of RNA modifications. This technology offers the unprecedented ability to detect m6A modifications at single-nucleotide resolution within the context of full-length RNA transcripts. However, the established gold standard for quantifying the total abundance of m6A in an RNA sample remains LC-MS, a highly sensitive and quantitative analytical technique. This guide serves to cross-validate the findings from direct RNA sequencing with the robust, quantitative data from LC-MS, providing a clear perspective on the strengths and applications of each method.
Data Presentation: A Comparative Analysis
To provide a clear quantitative comparison, we turn to studies that have utilized both direct RNA sequencing and LC-MS to analyze m6A levels. A key approach for validating m6A detection methods is the use of cell lines with genetic modifications to key m6A-regulating enzymes. For instance, in mouse embryonic stem cells with a knockout of the m6A methyltransferase Mettl3 (Mettl3-KO), a significant reduction in m6A levels is expected.
| Sample Type | Detection Method | Reported m6A Level | Key Finding |
| Mettl3-KO mESCs | LC-MS/MS | Virtually absent | Confirms the near-complete removal of m6A, establishing a true negative control.[1] |
| Mettl3-KO mESCs | Direct RNA Sequencing | Significantly reduced signal | Demonstrates the sensitivity of direct RNA sequencing to the absence of m6A. The remaining low-level signal may represent background noise or off-target effects. |
| Wild-Type mESCs | LC-MS/MS | Baseline %m6A/A | Provides a quantitative measure of the total m6A abundance in a normal physiological state. |
| Wild-Type mESCs | Direct RNA Sequencing | Site-specific modification frequencies | Identifies specific adenosine residues that are methylated and provides an estimate of the modification frequency at each site. |
Note: While direct RNA sequencing provides site-specific information, obtaining a single "total m6A" percentage comparable to LC-MS requires sophisticated bioinformatic analysis and is an area of active research.
Experimental Protocols
A clear understanding of the experimental workflows is crucial for interpreting the data and choosing the appropriate method for a given research question.
Direct RNA Sequencing for m6A Detection
Direct RNA sequencing for m6A analysis involves the preparation of a library of native RNA molecules that are then passed through a nanopore. The presence of an m6A modification causes a characteristic disruption in the ionic current as the RNA strand moves through the pore, which can be detected by specialized basecalling algorithms.
Key Steps:
-
RNA Isolation: High-quality, intact total RNA is isolated from the cells or tissues of interest.
-
Poly(A) Selection (Optional): For focusing on mRNA, a poly(A) selection is performed to enrich for messenger RNA transcripts.
-
Library Preparation: A specialized library preparation kit is used to ligate sequencing adapters directly to the RNA molecules. This process avoids reverse transcription and amplification steps that would erase the m6A marks.
-
Sequencing: The prepared library is loaded onto a nanopore sequencing flow cell. As the RNA molecules pass through the nanopores, the electrical current is measured.
-
Data Analysis: The raw sequencing data (squiggles) is basecalled using algorithms specifically trained to identify m6A modifications. This allows for the identification of methylated adenosine residues at single-nucleotide resolution.
LC-MS for m6A Quantification
LC-MS provides a highly accurate and sensitive method for quantifying the total amount of m6A in an RNA sample. The method involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and detected by mass spectrometry.
Key Steps:
-
RNA Isolation and Purification: High-purity total RNA or mRNA is extracted from the biological sample.
-
RNA Digestion: The RNA is enzymatically digested into its constituent nucleosides using a combination of nucleases and phosphatases.
-
Liquid Chromatography Separation: The resulting mixture of nucleosides is injected into a liquid chromatography system, which separates the different nucleosides based on their chemical properties.
-
Mass Spectrometry Detection: The separated nucleosides are then introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of each nucleoside, allowing for the precise identification and quantification of adenosine and N6-methyladenosine.
-
Data Analysis: The amount of m6A is quantified relative to the amount of unmodified adenosine, providing a total m6A/A ratio for the sample.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both direct RNA sequencing and LC-MS.
Caption: Workflow for m6A detection using direct RNA sequencing.
Caption: Workflow for m6A quantification using LC-MS.
References
N6-Methyladenosine (m6A) vs. N6,2'-O-dimethyladenosine (m6Am): A Comparative Quantification Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N6-methyladenosine (m6A) and N6,2'-O-dimethyladenosine (m6Am), two key epitranscriptomic modifications. We will delve into their quantitative differences, the experimental methodologies for their detection, and their roles in significant signaling pathways.
Introduction to m6A and m6Am
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in almost all aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2] It is a reversible modification, dynamically regulated by methyltransferases (writers), demethylases (erasers), and binding proteins (readers).[1][3]
N6,2'-O-dimethyladenosine (m6Am), on the other hand, is typically found at the 5' cap of mRNA, adjacent to the 7-methylguanosine (m7G) cap.[4] This modification is also reversible and has been implicated in mRNA stability and translation.[4][5] While structurally similar to m6A, the additional 2'-O-methylation on the ribose gives m6Am distinct functional roles.
Comparative Quantification of m6A and m6Am
The relative abundance of m6A and m6Am can vary significantly across different tissues and cell types. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly accurate method for the absolute quantification of these modifications. The following table summarizes the levels of m6A and m6Am in various human tissues, presented as a ratio to adenosine (A).
| Tissue | m6A/A Ratio (%) | m6Am/A Ratio (%) |
| Brain | 0.23 | 0.0169 |
| Heart | 0.18 | 0.0098 |
| Kidney | 0.17 | 0.0085 |
| Liver | 0.19 | 0.0112 |
| Lung | 0.16 | 0.0076 |
| Muscle | 0.14 | 0.0054 |
| Spleen | 0.21 | 0.0123 |
| Testis | 0.15 | 0.0061 |
Experimental Protocols
Accurate quantification of m6A and m6Am is critical for understanding their biological functions. Below are detailed protocols for two common methodologies: LC-MS/MS for absolute quantification and Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) for transcriptome-wide mapping.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Simultaneous Quantification of m6A and m6Am
This protocol provides a method for the sensitive and accurate quantification of m6A and m6Am from total RNA.
1. RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
Purify mRNA from the total RNA using oligo(dT) magnetic beads to minimize ribosomal RNA contamination.
2. RNA Digestion to Nucleosides:
-
To 1-2 µg of purified mRNA, add nuclease P1 and incubate at 42°C for 2 hours to digest the RNA into individual nucleosides.
-
Subsequently, add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.
3. LC-MS/MS Analysis:
-
Separate the digested nucleosides using a C18 reverse-phase liquid chromatography column.
-
Perform mass spectrometry in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify adenosine, m6A, and m6Am.
-
Create standard curves for adenosine, m6A, and m6Am of known concentrations to allow for absolute quantification of the modifications in the experimental samples.
4. Data Analysis:
-
Calculate the amount of m6A and m6Am relative to the amount of adenosine to determine the m6A/A and m6Am/A ratios.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) to Distinguish m6A and m6Am
MeRIP-Seq allows for the transcriptome-wide identification of m6A and can be adapted to distinguish it from m6Am.[4][6][7][8][9]
1. RNA Fragmentation and Immunoprecipitation:
-
Isolate and purify mRNA as described in the LC-MS/MS protocol.
-
Fragment the mRNA to an average size of 100-200 nucleotides.
-
For distinguishing m6A and m6Am, the sample can be split. One aliquot is processed directly with an anti-m6A antibody. The other aliquot is first treated with an antibody specific to the m7G cap to enrich for 5' end fragments (where m6Am is located) before immunoprecipitation with the anti-m6A antibody.
-
Incubate the fragmented RNA with an anti-m6A antibody to pull down RNA fragments containing m6A or m6Am.
2. Library Preparation and Sequencing:
-
Extract the immunoprecipitated RNA fragments.
-
Prepare sequencing libraries from the immunoprecipitated RNA and from an input control sample (fragmented RNA that did not undergo immunoprecipitation).
-
Perform high-throughput sequencing of the libraries.
3. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify peaks of enrichment in the immunoprecipitated samples compared to the input control to locate m6A and m6Am sites.
-
By comparing the peaks from the direct anti-m6A immunoprecipitation with those from the cap-enriched sample, one can distinguish internal m6A sites from 5' cap-proximal m6Am sites.
Role in Signaling Pathways
Both m6A and m6Am are involved in the regulation of key cellular signaling pathways, thereby influencing processes such as cell proliferation, differentiation, and apoptosis.
m6A in the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis.[3][10][11] Dysregulation of this pathway is often linked to cancer.[10] m6A modification has been shown to modulate the Wnt signaling pathway at multiple levels. For instance, the m6A reader YTHDF1 can enhance the translation of key Wnt pathway components, such as TCF4, leading to the amplification of Wnt signaling.[3][11] Conversely, demethylases like FTO can regulate the stability of mRNAs encoding Wnt pathway inhibitors.[5][12]
Figure 1: m6A regulation of the Wnt/β-catenin signaling pathway.
m6A in the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism.[1][2][13] Aberrant activation of this pathway is a hallmark of many cancers.[2][13] m6A modification can influence the PI3K/Akt pathway by affecting the stability and translation of key components. For example, m6A modification has been shown to regulate the expression of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.[1] Additionally, the stability of mRNAs for key pathway activators like AKT itself can be modulated by m6A.[14]
Figure 2: m6A regulation of the PI3K/Akt signaling pathway.
Conclusion
N6-methyladenosine and N6,2'-O-dimethyladenosine are critical epitranscriptomic marks with distinct localization patterns and abundances. While both are involved in the regulation of gene expression, their specific roles in cellular processes and signaling pathways are still being elucidated. The quantitative and mapping techniques described in this guide are essential tools for researchers to further unravel the complex functions of these modifications in health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer [thno.org]
- 2. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. MeRIP-Seq/m6A-seq [illumina.com]
- 5. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How MeRIP-seq Works: Principles, Workflow, and Applications Explained - CD Genomics [rna.cd-genomics.com]
- 7. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics [rna.cd-genomics.com]
- 8. rna-seqblog.com [rna-seqblog.com]
- 9. Detecting m6A methylation regions from Methylated RNA Immunoprecipitation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of m6A modification in dysregulation of Wnt/β-catenin pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qian.human.cornell.edu [qian.human.cornell.edu]
- 12. The m6A(m)-independent role of FTO in regulating WNT signaling pathways | Life Science Alliance [life-science-alliance.org]
- 13. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m6A mRNA methylation regulates AKT activity to promote the proliferation and tumorigenicity of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of m6A Quantification: A Comparative Guide to Stable Isotope Dilution and Alternative Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of epitranscriptomics, the accurate quantification of N6-methyladenosine (m6A) is paramount. This guide provides an objective comparison of the reproducibility of various m6A quantification methods, with a focus on stable isotope dilution liquid chromatography-mass spectrometry (LC-MS/MS) and its alternatives. Experimental data, detailed protocols, and workflow diagrams are presented to aid in the selection of the most appropriate method for your research needs.
The dynamic nature of m6A modification necessitates robust and reproducible quantification to understand its role in gene expression and disease. Stable isotope dilution LC-MS/MS is often considered the gold standard for absolute quantification due to its high accuracy and precision. However, other methods, such as methylated RNA immunoprecipitation sequencing (MeRIP-seq), m6A enzyme-linked immunosorbent assay (m6A-ELISA), and nanopore direct RNA sequencing, offer unique advantages in terms of throughput, cost, and the type of data generated. This guide delves into a head-to-head comparison of these techniques, with a focus on their reproducibility.
Comparative Analysis of m6A Quantification Methods
The choice of an m6A quantification method depends on the specific research question, available resources, and the desired level of precision. The following table summarizes the key performance characteristics of the most common methods, with a focus on their reported reproducibility.
| Method | Principle | Sample Input | Throughput | Quantitative Nature | Reported Intra-Assay CV | Reported Inter-Assay CV |
| Stable Isotope Dilution LC-MS/MS | Mass spectrometry-based quantification using a known amount of a stable isotope-labeled internal standard. | 1-10 µg of total RNA | Low to Medium | Absolute | ~4% | <15% |
| MeRIP-seq | Immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing. | 10-100 µg of total RNA | High | Relative | Variable (peak overlap ~30-60%) | Variable |
| m6A-ELISA | Antibody-based detection of m6A in immobilized RNA, quantified via a colorimetric or fluorescent readout. | 100-200 ng of mRNA | High | Relative | <10% | <15% |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA molecules, with m6A detected by characteristic changes in the ionic current signal. | ~500 ng of poly(A) RNA | High | Relative (stoichiometry) | Method-dependent | Method-dependent |
CV: Coefficient of Variation
Experimental Protocols
Detailed methodologies for each of the key m6A quantification techniques are provided below to ensure transparency and facilitate replication.
Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method provides absolute quantification of m6A by comparing the mass spectrometry signal of the endogenous m6A to that of a known amount of a spiked-in stable isotope-labeled m6A internal standard.
1. RNA Isolation and Digestion:
-
Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol extraction).
-
Purify mRNA from total RNA using oligo(dT)-magnetic beads.
-
Quantify the purified mRNA.
-
To 1-5 µg of mRNA, add a known amount of a stable isotope-labeled m6A internal standard (e.g., [¹⁵N₅]-m6A).
-
Digest the RNA mixture to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.
2. LC-MS/MS Analysis:
-
Separate the digested nucleosides using reverse-phase liquid chromatography.
-
Perform mass spectrometry analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific mass transitions for adenosine and m6A, as well as their stable isotope-labeled counterparts.
3. Quantification:
-
Generate a standard curve using known concentrations of unlabeled m6A and the fixed concentration of the internal standard.
-
Determine the concentration of m6A in the sample by comparing the peak area ratio of endogenous m6A to the internal standard against the standard curve.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)
MeRIP-seq is a widely used technique to map the location of m6A modifications across the transcriptome. However, its quantitative nature is relative and can be influenced by antibody specificity and other experimental variables.
1. RNA Fragmentation and Immunoprecipitation:
-
Isolate and purify mRNA as described for LC-MS/MS.
-
Fragment the mRNA to an average size of ~100-200 nucleotides.
-
Take an aliquot of the fragmented RNA as the "input" control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody to immunoprecipitate m6A-containing fragments.
2. Library Preparation and Sequencing:
-
Purify the immunoprecipitated RNA.
-
Prepare sequencing libraries from both the immunoprecipitated RNA and the input RNA.
-
Perform high-throughput sequencing.
3. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify m6A peaks by comparing the read enrichment in the immunoprecipitated sample to the input sample.
-
The height and width of the peaks provide a semi-quantitative measure of m6A abundance at specific loci.
m6A Enzyme-Linked Immunosorbent Assay (m6A-ELISA)
m6A-ELISA is a high-throughput method for the relative quantification of global m6A levels in RNA.
1. RNA Binding:
-
Isolate and purify mRNA.
-
Immobilize a known amount of mRNA (typically 100-200 ng) onto the wells of a microplate.
2. Antibody Incubation and Detection:
-
Add a specific anti-m6A antibody to the wells and incubate.
-
Wash away unbound antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric or fluorescent signal upon reaction with the enzyme.
3. Quantification:
-
Measure the absorbance or fluorescence using a microplate reader.
-
The signal intensity is proportional to the amount of m6A in the sample. A standard curve can be generated using in vitro transcribed RNA with a known m6A content for more accurate relative quantification.
Nanopore Direct RNA Sequencing
Nanopore sequencing allows for the direct sequencing of native RNA molecules, enabling the detection of RNA modifications without the need for antibodies or chemical treatments.
1. Library Preparation:
-
Isolate and purify poly(A) RNA.
-
Ligate a sequencing adapter to the 3' end of the RNA molecules.
-
Ligate a motor protein to the sequencing adapter.
2. Nanopore Sequencing:
-
Load the prepared library onto a nanopore flow cell.
-
As individual RNA molecules pass through the nanopores, the changes in the ionic current are recorded.
3. Data Analysis:
-
The raw electrical signal is basecalled to determine the RNA sequence.
-
m6A modifications cause characteristic deviations in the ionic current compared to unmodified adenosine.
-
Specialized algorithms are used to detect these deviations and identify the location and stoichiometry (the proportion of transcripts with the modification) of m6A sites.
Experimental Workflows
To visualize the key steps in each quantification method, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for m6A quantification by stable isotope dilution LC-MS/MS.
A Comparative Analysis of Global N6-methyladenosine (m6A) Levels in Diverse Cancer Cell Lines
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing global N6-methyladenosine (m6A) RNA methylation levels across various human cancer cell lines has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of m6A abundance, details the experimental methodologies for its quantification, and illustrates the interplay between m6A modification and key cancer-related signaling pathways.
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1] Dysregulation of m6A methylation has been increasingly implicated in the initiation and progression of numerous cancers.[2][3] Understanding the differential global m6A levels across various cancer types can provide valuable insights into tumor biology and aid in the identification of potential therapeutic targets.
Comparative Global m6A Levels in Cancer Cell Lines
The following table summarizes the global m6A levels in a selection of human cancer cell lines as reported in recent literature. It is important to note that direct comparison between studies can be challenging due to variations in quantification methodologies. The data presented here is intended to provide a relative snapshot of m6A abundance.
| Cancer Type | Cell Line | Global m6A Level (m6A/A %) | Quantification Method | Reference |
| Head and Neck Squamous Cell Carcinoma | FaDu | 0.099 | LC-MS/MS | [4] |
| Detroit 562 | 0.098 | LC-MS/MS | [4] | |
| A-253 | 0.087 | LC-MS/MS | [4] | |
| SCC-15 | 0.110 | LC-MS/MS | [4] | |
| Lung Carcinoma | A549 | Data not explicitly quantified in percentages in the provided search results. A study showed treatment with 5-AZA did not significantly change global m6A levels. | LC-MS/MS | [5] |
| Colorectal Carcinoma | HCT116 | Data not explicitly quantified in percentages in the provided search results. A study showed treatment with 5-AZA did not significantly change global m6A levels. | LC-MS/MS | [5] |
| Osteosarcoma | U2OS | Data not explicitly quantified in percentages in the provided search results. A study showed treatment with 5-AZA did not significantly change global m6A levels. | LC-MS/MS | [5] |
| Colon Cancer | Various | A study on colon cancer cell lines showed varying absolute m6A levels, but the specific percentage values for each cell line are not detailed in the abstract. | Not Specified in Abstract | [2] |
Experimental Protocols for Global m6A Quantification
Accurate quantification of global m6A levels is crucial for comparative studies. The following are summaries of commonly used experimental protocols.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the absolute quantification of m6A due to its high accuracy and sensitivity.[6][7][8]
Experimental Workflow for LC-MS/MS-based Global m6A Quantification
Caption: Workflow for LC-MS/MS quantification of global m6A levels.
Protocol Summary:
-
RNA Isolation: Total RNA is extracted from cultured cancer cells using standard methods like TRIzol reagent.[9]
-
mRNA Enrichment (Optional): For some protocols, mRNA is further purified from total RNA using oligo(dT)-magnetic beads to specifically analyze m6A in mRNA.
-
Enzymatic Digestion: The RNA is digested into single nucleosides using a combination of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).[5][6]
-
LC-MS/MS Analysis: The resulting nucleoside mixture is subjected to liquid chromatography to separate the different nucleosides, which are then detected and quantified by tandem mass spectrometry.[5][6] The amounts of N6-methyladenosine (m6A) and adenosine (A) are measured.
-
Quantification: The global m6A level is typically expressed as the ratio of m6A to total adenosine (m6A/A %).[5]
Colorimetric m6A Quantification (ELISA-based)
This method offers a high-throughput and more accessible alternative to LC-MS/MS for the relative quantification of global m6A.[10][11]
Experimental Workflow for Colorimetric m6A Quantification
Caption: Workflow for colorimetric (ELISA-based) m6A quantification.
Protocol Summary:
-
RNA Binding: A specific amount of total RNA (typically 100-300 ng) is bound to the wells of a microplate.[10]
-
Antibody Incubation: The bound RNA is incubated with a specific anti-m6A antibody.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a colorimetric substrate.
-
Quantification: The absorbance is measured using a microplate reader, and the m6A level is quantified by comparing it to a standard curve.
m6A Dot Blot Assay
The dot blot assay is a semi-quantitative method that provides a visual representation of the relative global m6A levels.[12][13][14]
Protocol Summary:
-
RNA Denaturation and Spotting: Serially diluted RNA samples are denatured and spotted onto a nitrocellulose or nylon membrane.[12][15]
-
UV Crosslinking: The RNA is crosslinked to the membrane using UV irradiation.
-
Immunoblotting: The membrane is blocked and then incubated with an anti-m6A antibody, followed by an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate, and the intensity of the dots provides a relative measure of m6A abundance.[12]
m6A Modification and Its Impact on Cancer Signaling Pathways
The m6A modification landscape is intricately linked with the regulation of key signaling pathways that are often dysregulated in cancer. The "writers" (methyltransferases like METTL3/14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (m6A-binding proteins like the YTH domain family) of m6A dynamically regulate the expression of oncogenes and tumor suppressors.[1]
Key Signaling Pathways Influenced by m6A in Cancer
References
- 1. The Role of m6A RNA Methylation in Cancer: Implication for Nature Products Anti-Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reshaping the role of m6A modification in cancer transcriptome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The m6A RNA Modification Quantity and mRNA Expression Level of RNA Methylation-Related Genes in Head and Neck Squamous Cell Carcinoma Cell Lines and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 6. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m6A Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
- 10. m6A RNA Methylation Assay Kit (Colorimetric), Research Kits - Epigenetics [epigenhub.com]
- 11. m6A ELISA / m6A RNA Methylation Assay Kit (ab185912) | Abcam [abcam.com]
- 12. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [bio-protocol.org]
- 13. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA | Springer Nature Experiments [experiments.springernature.com]
- 14. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to LC-MS/MS Platforms for Epitranscriptomic Analysis
For researchers, scientists, and drug development professionals venturing into the dynamic field of epitranscriptomics, the choice of an analytical platform is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate quantification of RNA modifications.[1][2] This guide provides a comparative overview of different LC-MS/MS platforms, supported by experimental data and detailed protocols, to aid in the selection of the most suitable system for your research needs.
The epitranscriptome, the collection of chemical modifications on RNA, plays a crucial role in regulating gene expression and various cellular processes.[1][3][4] Dysregulation of these modifications has been implicated in numerous diseases, including cancer, making them attractive targets for therapeutic development.[1] LC-MS/MS offers unparalleled sensitivity and specificity for the direct detection and quantification of these modifications, overcoming the limitations of sequencing-based methods which can lack precision in quantification.[5]
Performance Comparison of LC-MS/MS Platforms
The selection of an LC-MS/MS platform for epitranscriptomic analysis hinges on a balance of sensitivity, selectivity, speed, and whether the research goals involve targeted quantification of known modifications or untargeted discovery of new ones. The three most common types of mass spectrometers used for this application are triple quadrupoles (QqQ), quadrupole time-of-flight (Q-TOF) systems, and Orbitrap-based mass spectrometers.
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Strength | Targeted Quantification | High-Resolution Accurate-Mass (HRAM) Screening & Identification | HRAM, High Resolution, Versatility for both targeted and untargeted analysis |
| Sensitivity | Generally considered the most sensitive for targeted analysis (SRM/MRM mode).[6] | Sensitivity for full scan is generally lower than QqQ in SRM mode, but modern instruments are becoming more competitive.[6] | High sensitivity in both full scan and targeted modes (e.g., PRM), often comparable to or exceeding modern QqQs.[2][7][8] |
| Selectivity | High for targeted analytes. | High, due to high mass resolution. | Excellent, due to very high mass resolution, which can resolve isotopic fine structures.[7] |
| Mass Resolution | Low resolution. | High resolution. | Very high resolution (up to 1,000,000 FWHM).[7] |
| Mass Accuracy | Low mass accuracy. | High mass accuracy (typically < 5 ppm). | Excellent mass accuracy (typically < 1-3 ppm).[7] |
| Scan Speed | Very fast for SRM/MRM. | Generally slower than QqQs for targeted analysis, but improving. | Slower scan speed compared to Q-TOF, which can be a limitation for very fast chromatography. |
| Untargeted Analysis | Not suitable. | Excellent for identifying unknown compounds. | Excellent for both untargeted and targeted analysis, with the ability for retrospective data analysis.[7] |
| Example Platforms | SCIEX 7500+ System, Agilent 6495C Triple Quadrupole, Thermo Scientific TSQ Altis/Quantis | Agilent 6500 Series Q-TOF, SCIEX ZenoTOF 7600 | Thermo Scientific Orbitrap Exploris series, Orbitrap Fusion Tribrid |
Key Considerations:
-
For purely quantitative studies of a defined set of RNA modifications, a high-end triple quadrupole mass spectrometer remains a robust choice due to its exceptional sensitivity and established workflows.[6][9]
-
For research involving the discovery of new modifications or comprehensive profiling of the epitranscriptome, a high-resolution instrument like a Q-TOF or an Orbitrap is essential.
-
For laboratories requiring the flexibility to perform both highly sensitive targeted quantification and untargeted screening, an Orbitrap-based platform offers a powerful all-in-one solution.[7] Recent advancements have made their quantitative performance comparable to triple quadrupoles.[2][8]
Experimental Protocols
Accurate and reproducible quantification of RNA modifications by LC-MS/MS relies on meticulous sample preparation and optimized analytical methods. Below are detailed protocols for key steps in the workflow.
RNA Extraction and Purification
High-quality RNA is the prerequisite for reliable epitranscriptomic analysis.
-
Objective: To isolate total RNA or specific RNA species (e.g., mRNA, tRNA) from cells or tissues.
-
Protocol:
-
Homogenize cells or tissues in a lysis buffer containing a chaotropic agent (e.g., TRIzol, guanidinium thiocyanate) to denature proteins and inhibit RNases.
-
Perform phase separation using chloroform to separate RNA into the aqueous phase.
-
Precipitate the RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
Resuspend the purified RNA in RNase-free water.
-
(Optional) For mRNA analysis, enrich for polyadenylated transcripts using oligo(dT)-magnetic beads.[10]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
-
RNA Hydrolysis to Nucleosides
To analyze RNA modifications at the nucleoside level, the RNA polymer must be completely digested into its constituent ribonucleosides.
-
Objective: To enzymatically digest RNA into single nucleosides.
-
Protocol:
-
To 1-5 µg of purified RNA, add nuclease P1 (to digest RNA to 5'-monophosphates) and incubate at 37°C for 2-4 hours.
-
Add bacterial alkaline phosphatase (BAP) or calf intestinal phosphatase (CIP) to dephosphorylate the nucleoside monophosphates to nucleosides. Incubate at 37°C for 1-2 hours.
-
Alternatively, a one-step digestion can be performed using a cocktail of nucleases (e.g., nuclease P1, phosphodiesterase I, and alkaline phosphatase).
-
Terminate the reaction by adding a solvent or by heat inactivation.
-
Filter the digested sample through a 0.22 µm filter to remove any precipitated proteins before LC-MS/MS analysis.[5]
-
A detailed protocol for the acid hydrolysis of RNA using formic acid is also available for the stoichiometric release of nucleobases, which can be quantified by isotope dilution mass spectrometry.[4]
LC-MS/MS Analysis
The separation and detection of modified nucleosides are performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Objective: To separate and quantify modified and unmodified nucleosides.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of nucleosides.[11]
-
Mobile Phases: Typically, a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) is used for elution.
-
Flow Rate: Flow rates are typically in the range of 200-500 µL/min for standard analytical columns.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is most commonly used for nucleoside analysis.
-
Detection Mode:
-
Triple Quadrupole (QqQ): Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the protonated nucleoside) and a characteristic product ion for each analyte.
-
Q-TOF and Orbitrap: Data can be acquired in either full scan mode for untargeted analysis or in targeted modes like Parallel Reaction Monitoring (PRM) on Orbitrap systems, which provides high-resolution and high-mass-accuracy fragment ion spectra for quantification and confirmation.
-
-
Data Analysis: Quantification is performed by generating calibration curves using authentic standards for each modified nucleoside. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response.
-
Signaling Pathways and Experimental Workflows
The dynamic nature of RNA modifications is regulated by a complex interplay of proteins, often referred to as "writers," "erasers," and "readers."
-
Writers: Enzymes that install the modifications (e.g., methyltransferases like METTL3/14 for m6A).
-
Erasers: Enzymes that remove the modifications (e.g., demethylases like FTO and ALKBH5 for m6A).
-
Readers: Proteins that recognize and bind to specific modifications, thereby mediating downstream biological effects such as altered mRNA stability, translation, or splicing.
Below are diagrams illustrating the general workflow for epitranscriptomic analysis and the central "writer-eraser-reader" paradigm.
Caption: General workflow for epitranscriptomic analysis by LC-MS/MS.
Caption: The "Writer-Eraser-Reader" paradigm of RNA modification regulation.
Conclusion
The choice of an LC-MS/MS platform for epitranscriptomic analysis is a critical decision that will significantly impact the quality and scope of your research. While triple quadrupole instruments have historically been the workhorses for targeted quantification, high-resolution platforms like Q-TOFs and Orbitraps offer unparalleled versatility for both targeted and untargeted studies, with modern instruments demonstrating competitive sensitivity. By carefully considering the specific research questions and the strengths of each platform, researchers can select the optimal system to unravel the complexities of the epitranscriptome and its role in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Protocol for differential analysis of pseudouridine modifications using nanopore DRS and unmodified transcriptome control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triple Quadrupole LC-MS Comparison Table | Thermo Fisher Scientific - US [thermofisher.com]
- 10. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broad-range RNA modification analysis of complex biological samples using rapid C18-UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N6-Methyladenosine-13C3: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling N6-Methyladenosine-13C3 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step instructions for the proper disposal of this isotopically labeled nucleoside analogue.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is categorized as a skin sensitizer and is considered harmful to aquatic life with long-lasting effects.[1]
Key Safety Information:
| Hazard Category | Description | Precautionary Statements |
| Skin Sensitization | May cause an allergic skin reaction.[1] | P261: Avoid breathing dust. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. P363: Wash contaminated clothing before reuse.[1] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always check for leaks before use and wash hands thoroughly after handling.
-
Eye Protection: Wear safety glasses or goggles to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
II. Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and is against regulations.[2]
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container:
-
Use a clearly labeled, leak-proof container for collecting all waste containing this compound.
-
The container must be compatible with the chemical and any solvents used.
-
Label the container as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemical constituents.
-
-
Collect Waste Streams:
-
Solid Waste: This includes unused or expired pure compound, contaminated labware (e.g., pipette tips, microfuge tubes), and contaminated PPE (e.g., gloves). Place all solid waste directly into the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Arrange for Disposal:
-
Once the container is full or the experiment is complete, arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
-
Follow all institutional procedures for waste pickup requests.
-
Protocol for Decontamination of Glassware:
-
Initial Rinse:
-
Triple rinse any reusable glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or methanol).
-
-
Collect Rinsate:
-
Collect all three rinses as hazardous liquid waste in the designated container.
-
-
Final Cleaning:
-
After decontamination, the glassware can be washed with soap and water for reuse.
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistics for Handling N6-Methyladenosine-13C3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like N6-Methyladenosine-13C3. This document provides immediate and essential safety protocols, operational guidance, and disposal plans to foster a secure research environment. Given conflicting safety data, a conservative approach treating the compound as potentially hazardous is recommended.
Hazard Assessment and Personal Protective Equipment
Conflicting information exists regarding the hazards of N6-Methyladenosine. One Safety Data Sheet (SDS) indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Another SDS suggests it does not meet the criteria for a hazardous classification. Due to this discrepancy, personnel should handle this compound as a potentially hazardous substance and adhere to stringent safety measures. The 13C3 isotope is stable and does not pose a radiological hazard.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powder form to avoid inhalation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure all necessary PPE is worn correctly before entering the designated handling area.
-
Verify that a calibrated analytical balance and all necessary lab equipment are clean and readily accessible.
-
Work should be conducted in a chemical fume hood to mitigate inhalation risks.
2. Weighing and Aliquoting:
-
Carefully weigh the desired amount of this compound powder on an analytical balance within the fume hood.
-
Use appropriate tools (e.g., spatulas) to handle the powder, avoiding the creation of dust.
-
If creating a stock solution, slowly add the solvent (e.g., DMSO) to the powder to prevent splashing.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, and date.
-
When not in use, ensure containers are tightly sealed.
-
After handling, thoroughly decontaminate the work area and all equipment.
4. Emergency Procedures:
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air and keep comfortable for breathing. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Treat as hazardous chemical waste. Place in a clearly labeled, sealed container for collection by environmental health and safety personnel. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Liquid Waste (e.g., solutions containing the compound) | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, masks) | Place in a designated hazardous waste bag for incineration. |
Visualizing the Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
